neurofilament protein H
Description
Properties
CAS No. |
108688-71-7 |
|---|---|
Molecular Formula |
C11H21NO4 |
Synonyms |
neurofilament protein H |
Origin of Product |
United States |
Molecular Architecture and Post Translational Dynamics of Neurofilament Protein H
Gene Structure and Transcriptional Regulation of Neurofilament Protein H
The gene encoding human this compound, NEFH, is located on chromosome 22. wikipedia.orgmapmygenome.in The gene structure is characterized by three introns, two of which are positioned at identical points to introns found in the genes for NF-L and NF-M, suggesting a common evolutionary origin. nih.gov The NEFH gene encodes the heavy neurofilament protein, which is essential for maintaining the proper diameter and structural integrity of mature axons. mapmygenome.in
Transcriptional regulation of the NEFH gene is critical for neuronal development and function. Expression of NF-H is typically low in developing neurons and increases significantly after birth, particularly in neurons destined to have large, myelinated axons. wikipedia.orgnih.gov This developmental regulation ensures that NF-H is available to support the substantial axonal growth and maturation that occurs postnatally. nih.gov Alterations in NEFH expression, sometimes mediated by mechanisms like promoter methylation, have been implicated in various pathological conditions. maayanlab.cloud While the precise regulatory elements are complex, it is understood that maintaining the correct stoichiometry of NF-H relative to NF-L and NF-M is vital for normal axonal and dendritic growth. nih.gov
Primary, Secondary, and Tertiary Structure of this compound
Like all neurofilament subunits, NF-H possesses a characteristic tripartite domain structure: a central α-helical "rod" domain is flanked by a variable N-terminal "head" domain and a uniquely large C-terminal "tail" domain. nih.govresearchgate.net This modular architecture dictates the protein's assembly properties and its interactions within the neuronal cytoskeleton. osu.edu
The central rod domain is a conserved feature among all intermediate filament proteins and is approximately 310 amino acids in length. nih.govnih.govnih.gov Its primary sequence is characterized by heptad repeats of apolar amino acids, which promote the formation of a coiled-coil secondary structure. nih.govnih.gov This rod-like tertiary structure facilitates the dimerization of NF-H with other neurofilament subunits, a critical initial step in filament assembly. wikipedia.org Two protein chains wind around each other to form a stable coiled-coil dimer. nih.gov While this domain shares homology with other intermediate filament proteins, the NF-H rod has structural anomalies that may contribute to its inability to form stable homopolymers. nih.gov
The amino-terminal head domain of NF-H is a shorter, globular region of about 98 amino acids. nih.gov This domain is rich in serine and threonine residues and is a site for post-translational modifications, including phosphorylation and O-linked glycosylation. nih.govresearchgate.net Phosphorylation of the head domain occurs in the neuron's cell body and is believed to play a role in regulating the initial stages of filament assembly and polymerization before the subunits are transported into the axon. nih.govwhiterose.ac.uk It contains motifs that can bind to unassembled tubulin, suggesting a role in modulating microtubule polymerization. nih.gov
The most distinctive feature of NF-H is its extensive carboxy-terminal tail domain. researchgate.net This domain is uniquely long, exceeding 600 amino acids, and has a highly unusual amino acid composition. nih.gov It is rich in charged residues, particularly glutamic acid (>24%) and lysine (B10760008) (>25%), as well as proline (>12%), but is notably poor in cysteine, methionine, and aromatic amino acids. wikipedia.orgnih.gov
A remarkable feature of the NF-H tail is a large region of tandemly repeated sequences containing the motif Lys-Ser-Pro (KSP). wikipedia.orgnih.gov In humans, one allele of the NEFH gene produces a protein with 44 KSP repeats, while another produces 45. wikipedia.org These KSP repeats are the primary sites for the massive in vivo phosphorylation that occurs on NF-H once it enters the axon. nih.gov This extensive phosphorylation adds a significant negative charge to the tail domain, causing it to extend radially from the filament core. nih.govresearchgate.net These projecting side-arms are thought to regulate the spacing between neurofilaments and their interactions with other cytoskeletal elements like microtubules. osu.eduwhiterose.ac.uk
| Domain | Approximate Size (Amino Acids) | Key Structural Features | Primary Function |
| Amino-Terminal Head | ~98 | Globular; rich in Serine and Threonine | Regulates initial assembly; phosphorylation site nih.gov |
| Alpha-Helical Rod | ~310 | Conserved; heptad repeats forming a coiled-coil structure | Dimerization and core filament formation wikipedia.orgnih.govnih.gov |
| Carboxy-Terminal Tail | >600 | Uniquely long; rich in Lys, Glu, Pro; numerous KSP repeats | Forms side-arms; regulates inter-filament spacing via extensive phosphorylation nih.govresearchgate.netosu.edu |
Assembly and Polymerization Dynamics of this compound
Neurofilaments are obligate heteropolymers, meaning that NF-H cannot assemble into filaments on its own in vivo. nih.govresearchgate.net It must co-assemble with NF-L and/or NF-M to form a stable neurofilament network. researchgate.netresearchgate.net The assembly process is a highly ordered, multi-step sequence.
The process of neurofilament assembly begins with the formation of parallel coiled-coil heterodimers between the rod domains of neurofilament subunits, such as NF-L with NF-H or NF-L with NF-M. nih.govresearchgate.netresearchgate.net Two of these dimers then associate in a staggered, antiparallel fashion to create a tetramer, which is considered the fundamental building block of the filament. wikipedia.orgnih.gov
Subsequently, eight of these tetramers associate laterally to form a cylindrical structure known as a unit-length filament (ULF), which has a diameter of approximately 16 nm. nih.govresearchgate.net These ULFs then anneal end-to-end, leading to the longitudinal elongation of the filament. nih.govresearchgate.net The final step involves a radial compaction of the filament from ~16 nm to the mature 10 nm diameter. researchgate.netresearchgate.net During this process, the heavily phosphorylated tail domains of NF-H and NF-M are displaced to the periphery, where they radiate outwards from the filament core, forming the characteristic side-arms that maintain spacing within the axonal cytoskeleton. nih.govresearchgate.net
| Assembly Stage | Description | Key Components Involved | Resulting Structure |
| 1. Dimerization | Parallel association of two neurofilament monomers via their rod domains. | NF-L, NF-M, NF-H | Coiled-coil heterodimer nih.govresearchgate.net |
| 2. Tetramer Formation | Staggered, antiparallel association of two dimers. | Two coiled-coil dimers | Non-polar tetramer wikipedia.orgnih.gov |
| 3. ULF Assembly | Lateral association of eight tetramers. | Eight tetramers | Unit-Length Filament (~16 nm diameter) nih.govresearchgate.net |
| 4. Elongation | End-to-end annealing of ULFs. | Multiple ULFs | Elongated, immature filament nih.govresearchgate.net |
| 5. Radial Compaction | Compaction of the filament to its final diameter. | Elongated filament | Mature 10 nm neurofilament with projecting side-arms researchgate.netresearchgate.net |
Role of the C-Terminal Tail in Cross-Bridge Formation and Filament Bundling
The C-terminal tail domain of NF-H is a long, unstructured region that extends from the filament core and is instrumental in forming cross-bridges between adjacent neurofilaments and other cytoskeletal elements. biologists.comnih.gov These cross-bridges are crucial for maintaining the spacing between neurofilaments and for organizing them into parallel bundles, a hallmark of the axonal cytoskeleton. biologists.comsemanticscholar.org
Regulation of Filament Stoichiometry and Network Formation
Neurofilaments are obligate heteropolymers, meaning they require the presence of multiple subunit types for proper assembly. nih.gov While NF-L can self-assemble into filaments in vitro, in vivo it requires co-assembly with either NF-M or NF-H to form a stable network. nih.gov The stoichiometry of the neurofilament subunits (NF-L, NF-M, and NF-H) is a critical determinant of the final network structure and is subject to tight regulation within the neuron. nih.govresearchgate.net
The typical molar ratio of NF-L:NF-M:NF-H in the central nervous system is approximately 4:2:1. researchgate.net This ratio can vary depending on the neuronal type and developmental stage, influencing the properties of the resulting neurofilament network. molbiolcell.orgnih.gov The incorporation of NF-H into the filament is a key event in the maturation of the axonal cytoskeleton. The long C-terminal tail of NF-H, with its capacity for extensive post-translational modification, significantly influences the transport and spacing of neurofilaments within the axon. nih.gov The regulation of the expression levels of each neurofilament subunit is therefore a crucial mechanism for controlling the assembly and architecture of the neurofilament network.
Post-Translational Modifications of this compound
Phosphorylation: Sites, Kinases, and Phosphatases
Phosphorylation is the most abundant PTM of NF-H, occurring predominantly within the C-terminal tail domain. nih.govnih.gov This region is characterized by numerous lysine-serine-proline (KSP) repeat motifs, which are the primary sites of phosphorylation. nih.gov The extensive negative charge introduced by phosphorylation of these repeats is believed to drive the radial extension of the tail domains, contributing to inter-filament spacing and axonal caliber. molbiolcell.org
A number of proline-directed protein kinases have been identified to phosphorylate NF-H. These kinases and their corresponding phosphatases create a dynamic regulatory system that controls the phosphorylation state of NF-H.
| Kinase/Phosphatase | Type | Role in NF-H Phosphorylation |
| Cyclin-dependent kinase 5 (Cdk5) | Kinase | A major kinase responsible for phosphorylating KSP repeats in the axon. nih.gov |
| Mitogen-activated protein kinases (MAPKs) | Kinase | Contribute to the phosphorylation of KSP repeats. nih.gov |
| Glycogen (B147801) synthase kinase 3β (GSK3β) | Kinase | Involved in the phosphorylation of the NF-H tail domain. biologists.comnih.gov |
| Casein kinase 1 and 2 (CK1 and CK2) | Kinase | Also participate in the phosphorylation of the C-terminal domains of NF-H. biologists.comnih.gov |
| Stress-activated protein kinases (SAPKs) | Kinase | Implicated in the aberrant phosphorylation of NF-H in the cell body under stress conditions. nih.gov |
| Protein Phosphatase 1 (PP1) | Phosphatase | Dephosphorylates NF-H, with its activity being regulated by CK1. biologists.comnih.gov |
| Protein Phosphatase 2A (PP2A) | Phosphatase | A major phosphatase that dephosphorylates KSP repeats in NF-H. nih.govresearchgate.net |
KSP Motif Phosphorylation and Axonal Caliber Regulation
The extensive phosphorylation of the KSP motifs in the C-terminal tail of NF-H has long been considered a primary determinant of axonal caliber. nih.govnih.gov The addition of negatively charged phosphate (B84403) groups is thought to cause electrostatic repulsion between the tail domains, forcing them to extend radially from the filament core and thus increasing the effective diameter of the axon. molbiolcell.org This increase in axonal diameter is crucial for enhancing the speed of nerve impulse conduction.
However, recent research has challenged the notion that KSP phosphorylation is the sole or even the most critical factor in regulating axonal caliber. nih.gov Studies in mice with mutations that prevent the phosphorylation of KSP repeats in NF-M, a protein with a similar C-terminal tail structure, have shown that these animals can still develop axons of normal caliber. nih.govjneurosci.org While these findings suggest a more complex regulatory mechanism, the profound and highly conserved nature of NF-H KSP phosphorylation indicates its significant, albeit perhaps not exclusive, role in the intricate process of determining axonal size.
Impact on Filament Stability and Interactions
Phosphorylation of NF-H has a profound impact on the stability of the neurofilament network and its interactions with other cellular components. The highly phosphorylated tail domains are thought to increase the stability of the filament network by promoting the formation of a more organized and cross-linked structure. nih.gov This increased stability is essential for maintaining the structural integrity of long axons.
Furthermore, the phosphorylation state of NF-H can influence its interaction with other cytoskeletal elements, such as microtubules. nih.gov For instance, phosphorylation of the NF-H tail domain has been shown to modulate its binding to tubulin, potentially influencing the coordinated dynamics of neurofilaments and microtubules within the axon. nih.gov The dynamic interplay between kinases and phosphatases ensures that the phosphorylation state of NF-H is appropriately regulated to meet the structural and functional demands of the neuron. biologists.comnih.gov
Ubiquitination and Proteasomal Degradation Pathways
Ubiquitination is another critical post-translational modification that regulates the turnover of NF-H. This process involves the covalent attachment of ubiquitin, a small regulatory protein, to lysine residues on the target protein. nih.govmdpi.com The ubiquitination of NF-H can signal its degradation by the proteasome, a large protein complex responsible for the breakdown of most intracellular proteins. nih.gov
The degradation of neurofilament proteins is a crucial process for maintaining the plasticity of the neuronal cytoskeleton and for removing damaged or misfolded proteins. tandfonline.com The ubiquitin-proteasome system (UPS) is a major pathway for the controlled degradation of cellular proteins. nih.gov E3 ubiquitin ligases are key enzymes in this pathway, as they recognize specific substrates and catalyze the transfer of ubiquitin to them. nih.govnih.govreactome.org While the specific E3 ligases that target NF-H for degradation are still being fully elucidated, this pathway is essential for regulating the levels of NF-H within the neuron.
In addition to the proteasome, autophagy has been identified as another significant pathway for the degradation of neurofilament proteins. tandfonline.comnih.gov Autophagy is a cellular process that involves the engulfment of cytoplasmic components, including protein aggregates and organelles, within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. tandfonline.com Both the proteasomal and autophagic pathways are critical for maintaining neurofilament homeostasis, and their dysregulation has been implicated in various neurodegenerative diseases. jneurosci.org
O-linked N-acetylglucosamine Modifications
This compound (NF-H) is subject to a dynamic and crucial post-translational modification known as O-linked N-acetylglucosamine (O-GlcNAc) modification, or O-GlcNAcylation. This process involves the attachment of a single N-acetylglucosamine (GlcNAc) sugar molecule to serine or threonine residues via an O-glycosidic bond. nih.gov Unlike complex glycosylation that occurs in the Golgi apparatus, O-GlcNAcylation is a reversible process that takes place in the cytoplasm and nucleus. youtube.com
The cycling of O-GlcNAc on proteins is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it. nih.govyoutube.com This rapid cycling allows O-GlcNAcylation to function as a nutrient sensor and a regulator of various cellular processes, responding to fluctuations in glucose, glutamine, and cellular stress. youtube.comnih.gov In the brain, where O-GlcNAc is particularly abundant, this modification plays a critical role in neurodevelopment, synaptic function, and neuronal survival. nih.gov
Research has identified that O-GlcNAc modifications on NF-H occur specifically on its head domain and within the numerous KSP (lysine-serine-proline) repeat motifs located in its long carboxy-terminal tail domain. nih.gov These are the same domains that are extensively modified by phosphorylation, and a significant interplay exists between these two modifications. O-GlcNAcylation and phosphorylation can compete for the same or adjacent serine/threonine sites, creating a complex regulatory crosstalk that influences the protein's function. pnnl.gov
Table 1: Research Findings on O-GlcNAcylation of this compound
| Feature | Description | Functional Implication | Key Enzymes |
|---|---|---|---|
| Modification Type | Attachment of a single N-acetylglucosamine (GlcNAc) to Serine/Threonine residues. | Acts as a nutrient sensor; regulates protein function. | Addition: O-GlcNAc transferase (OGT) |
| Location on NF-H | Occurs on the N-terminal head domain and the C-terminal KSP repeat motifs. | Influences neurofilament assembly, spacing, and stability. | Removal: O-GlcNAcase (OGA) |
| Crosstalk | Competes with phosphorylation for modification sites. | Creates a dynamic interplay that fine-tunes neurofilament structure and interactions. | N/A |
| Pathological Relevance | Aberrant O-GlcNAcylation is linked to neurodegenerative diseases. | May contribute to pathological protein aggregation. | N/A |
Other Post-Translational Modifiers (e.g., Glycosylation, Nitration, Oxidation)
Beyond the well-studied modifications of phosphorylation and O-GlcNAcylation, this compound is also a target for other significant post-translational modifications, particularly under conditions of cellular stress. These modifications, including other forms of glycosylation, nitration, and oxidation, can profoundly impact NF-H structure and function and are often implicated in the pathology of neurodegenerative diseases. nih.govnih.gov
Glycosylation
Nitration
Under conditions of oxidative and nitrosative stress, NF-H can undergo nitration. This irreversible modification involves the addition of a nitro group (-NO₂) to the aromatic ring of tyrosine residues, forming 3-nitrotyrosine. nih.gov This process is often mediated by reactive nitrogen species (RNS) such as peroxynitrite, which is formed from the reaction of nitric oxide and superoxide (B77818) radicals. nih.gov
The nitration of tyrosine residues can lead to significant structural and functional changes in NF-H. It can alter the protein's charge, hydrophobicity, and conformation, potentially disrupting its ability to assemble correctly into the neurofilament network. upenn.edu Tyrosine nitration is considered a marker of cellular damage and has been identified in the protein aggregates and lesions characteristic of several neurodegenerative diseases, suggesting it plays a role in the pathogenic cascade leading to neuronal dysfunction and death. nih.govupenn.edu
Oxidation
Neurofilament proteins, including the high-molecular-weight NF-H subunit, are major targets of oxidative damage by reactive oxygen species (ROS). nih.gov Oxidative stress leads to the irreversible modification of the protein backbone and amino acid side chains. nih.gov One common form of oxidative damage is protein carbonylation, the introduction of carbonyl groups (aldehydes and ketones) into the protein. Furthermore, the side chains of NF-H can be adducted by reactive aldehydes, such as 4-hydroxy-2-nonenal (HNE), which are products of lipid peroxidation. nih.gov
This oxidative damage has profound structural consequences for NF-H. It can induce a conformational change in the protein's secondary structure, causing a transition from its native alpha-helical state to beta-sheet structures. nih.gov This structural reorganization promotes protein misfolding and aggregation, contributing to the formation of the insoluble cytoplasmic inclusions that are a hallmark of many neurodegenerative disorders. nih.govnih.gov The accumulation of oxidized and aggregated NF-H disrupts axonal transport and impairs neuronal function, highlighting the critical role of oxidative damage in neurodegeneration. nih.gov
Table 2: Overview of Other Post-Translational Modifications of this compound
| Modification | Chemical Change | Effect on NF-H | Pathological Association |
|---|---|---|---|
| Glycosylation | Attachment of sugar moieties (glycans). Primarily O-GlcNAcylation on Ser/Thr residues for NF-H. | Regulates assembly, stability, and interplay with phosphorylation. | Dysregulation is linked to neurodegeneration. |
| Nitration | Addition of a nitro group (-NO₂) to tyrosine residues. | Alters protein structure and function; may impair assembly. | Marker of nitrosative stress; found in lesions of neurodegenerative diseases. |
| Oxidation | Introduction of carbonyl groups; adduction by lipid peroxidation products (e.g., HNE). | Induces conformational change (α-helix to β-sheet); promotes aggregation. | Contributes to the formation of cytoplasmic inclusions and neuronal dysfunction. |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| N-acetylglucosamine |
| 4-hydroxy-2-nonenal |
| 3-nitrotyrosine |
| Nitric oxide |
| Peroxynitrite |
Cellular Biology and Axonal Transport of Neurofilament Protein H
Synthesis and Initial Assembly in the Neuronal Perikaryon
Neurofilament protein H (NF-H) is a key subunit of neurofilaments, the type IV intermediate filaments that are abundant in the neuronal cytoskeleton. wikipedia.org Like other cellular proteins, the synthesis of NF-H occurs on free ribosomes within the neuronal cell body, also known as the perikaryon. wikipedia.org This process involves the transcription of the NEFH gene into messenger RNA (mRNA) and the subsequent translation of this mRNA into a polypeptide chain. wikipedia.org
Following synthesis, NF-H does not self-assemble into filaments. Instead, it co-assembles with the other neurofilament subunits, neurofilament light (NF-L) and neurofilament medium (NF-M), to form a heteropolymeric structure. nih.govosu.edu The initial and obligatory step in neurofilament assembly is the formation of coiled-coil dimers between the α-helical rod domains of the neurofilament protein subunits. nih.gov These dimers then associate in a staggered, antiparallel fashion to form tetramers, which are the basic building blocks of the filament. nih.gov Eight of these tetramers then anneal laterally to form a unit-length filament. nih.gov While NF-L can form homopolymers in vitro, NF-H and NF-M are generally considered assembly-incompetent on their own and require co-assembly with NF-L. nih.gov The stoichiometry of the different subunits can vary between different types of neurons and at different developmental stages. wikipedia.orgnih.gov Overexpression of NF-H alone can lead to the formation of large neurofilament aggregates in the perikaryon, which reduces the number of neurofilaments transported into the axon. nih.gov
A crucial post-translational modification that begins in the perikaryon and continues as the neurofilament is transported into the axon is the extensive phosphorylation of the long C-terminal tail domain of NF-H. nih.gov This tail domain contains multiple lysine-serine-proline (KSP) repeats that are heavily phosphorylated. nih.gov This phosphorylation is believed to play a significant role in regulating the spacing between neurofilaments and their interactions with other components of the cytoskeleton. nih.gov
Anterograde and Retrograde Axonal Transport Mechanisms
Once assembled in the cell body, neurofilaments, including the NF-H subunit, are transported along the axon in a process known as slow axonal transport. nih.gov However, direct visualization of neurofilament transport has revealed that this slow net movement is the result of rapid, intermittent, and bidirectional movements along microtubule tracks. jneurosci.orgosu.edu This "stop-and-go" model indicates that neurofilaments can spend a significant amount of time in a paused state, with estimates suggesting they are mobile for only a small fraction of the time. jneurosci.orgosu.edu
The transport of neurofilaments is bidirectional, with a clear predominance of anterograde (towards the axon terminal) movement, resulting in a net anterograde transport. jneurosci.orgosu.edu While the rates of movement during the brief periods of transport are similar for both anterograde and retrograde directions, the strong anterograde bias ensures the distal delivery of neurofilaments. jneurosci.org
Interactive Data Table: Characteristics of Neurofilament Transport
| Transport Parameter | Observation | Source |
|---|---|---|
| Net Direction | Anterograde | jneurosci.orgosu.edu |
| Movement Pattern | Intermittent, "stop-and-go" | jneurosci.orgosu.edu |
| Anterograde Velocity (during movement) | ~0.6-0.7 µm/sec | jneurosci.org |
| Retrograde Velocity (during movement) | ~0.6-0.7 µm/sec | jneurosci.org |
| Time Spent Moving | At most 20% | jneurosci.org |
| Time Spent Paused | 98% or more | osu.edu |
The movement of neurofilaments along the axon is an active process that relies on the microtubule network and is driven by molecular motor proteins. osu.edu Microtubules act as the tracks upon which the neurofilament cargo is transported. osu.edu
Anterograde transport, moving neurofilaments away from the cell body and towards the synapse, is primarily mediated by members of the kinesin family of motor proteins. nih.govnih.gov Kinesin-1A has been identified as a principal motor for this process. nih.gov These motors bind to the neurofilament and hydrolyze ATP to generate the force required to move along the microtubule towards its plus-end, which is typically oriented towards the axon terminal. nih.gov
Retrograde transport, the movement of neurofilaments back towards the cell body, is driven by the motor protein cytoplasmic dynein. nih.govresearchgate.net Dynein moves cargo towards the minus-end of microtubules. nih.gov Evidence suggests that dynein, along with its accessory complex dynactin, interacts with neurofilaments, possibly through the neurofilament M subunit. nih.govmolbiolcell.org Interestingly, the proper functioning of both kinesin and dynein appears to be coupled, as the inhibition of one can disrupt transport in both directions. nih.gov Both kinesin and dynein are thought to share an overlapping binding site on the microtubule. embopress.org
The phosphorylation state of the C-terminal tail domains of NF-H and NF-M is a critical regulator of neurofilament axonal transport. nih.govresearchgate.net Neurofilaments in the neuronal cell body are relatively underphosphorylated. As they move into the axon, they become extensively phosphorylated. researchgate.net
This increased phosphorylation is correlated with a decrease in the rate of neurofilament transport, primarily by increasing the time neurofilaments spend in a paused state. researchgate.net The highly phosphorylated sidearms of NF-H and NF-M are thought to interact with neighboring neurofilaments and other cytoskeletal elements, contributing to the formation of a stable axonal cytoskeleton and influencing axonal caliber. researchgate.net Conversely, dephosphorylation is believed to be a signal that allows the neurofilament to re-engage with motor proteins and resume movement. nih.gov This dynamic cycle of phosphorylation and dephosphorylation allows for precise control over the movement and positioning of neurofilaments within the axon. nih.gov
While neurofilaments form a stable cytoskeletal network within the axon, there is evidence for a dynamic exchange of subunits. nih.govrupress.org This suggests that neurofilaments are not transported as static, fully formed polymers but can undergo a degree of subunit exchange along their length. nih.govrupress.org
Studies using fluorescence recovery after photobleaching (FRAP) have shown that NF-H subunits can be incorporated into the existing neurofilament network along the axon. rupress.orgnih.gov The recovery of fluorescence for NF-H is faster than that for NF-L, suggesting that NF-H may be a more dynamic component of the neurofilament array and more readily interchangeable. rupress.orgnih.gov This lateral insertion of NF-H subunits into the pre-existing filament network implies that the neurofilament cytoskeleton is not a fixed structure but rather a dynamic one that can be remodeled. rupress.orgnih.gov This dynamic exchange is likely crucial for the maintenance and repair of the neurofilament network throughout the length of the axon. nih.govrupress.org
Degradation Pathways of this compound in Neurons
The turnover of neurofilament proteins in healthy neurons is a relatively slow process. nih.gov Degradation of NF-H and other neurofilament subunits occurs along the entire length of the neuron, including the axon and the cell body. nih.gov This process is essential for removing old or damaged proteins and maintaining the integrity of the axonal cytoskeleton. The degradation of neurofilaments is influenced by their density and phosphorylation status. nih.gov
The degradation of this compound is carried out by two major cellular pathways: the ubiquitin-proteasome system and the autophagy-lysosome pathway. nih.govnih.gov
The ubiquitin-proteasome system is primarily responsible for the degradation of misfolded or damaged proteins. mdpi.comnih.gov In this pathway, proteins targeted for degradation are tagged with ubiquitin molecules. This ubiquitin tag is recognized by the proteasome, a large protein complex that unfolds and degrades the tagged protein into smaller peptides. nih.gov
The autophagy-lysosome pathway is involved in the bulk degradation of cellular components, including protein aggregates and organelles. nih.govtandfonline.com Recent studies have identified autophagy as a significant pathway for the degradation of neurofilament subunits, including NF-H. nih.govtandfonline.com In this process, a double-membraned vesicle called an autophagosome engulfs the neurofilament proteins. nih.gov The autophagosome then fuses with a lysosome, and the lysosomal enzymes degrade the enclosed contents. nih.gov Both blocking and activating autophagy have been shown to respectively increase and decrease the levels of neurofilament proteins, confirming the role of this pathway in their turnover. nih.govtandfonline.com In addition to these two major pathways, calcium-activated proteases like calpain can also contribute to the limited proteolysis of neurofilaments. nih.govtandfonline.com
Proteolytic Cleavage and Fragment Generation
The structural integrity of this compound (NF-H) is dynamically regulated through proteolytic cleavage, a process carried out by various proteases that results in the generation of specific fragments. This cleavage is not random but is influenced by factors such as the phosphorylation state of the protein and the specific cellular conditions.
Key enzymes implicated in the breakdown of NF-H are calpains, which are calcium-activated neutral proteases, and cathepsins. nih.govfrontiersin.org Dysregulated calpain activity, often triggered by excessive calcium influx in pathological states, leads to the proteolysis of neurofilaments, contributing to axonal degeneration. frontiersin.orgwikipedia.org The susceptibility of NF-H to these proteases is significantly modulated by its phosphorylation state. The heavily phosphorylated C-terminal tail domain of NF-H offers protection against proteolysis. nih.govbiovendor.com Dephosphorylation of NF-H increases its turnover rate and enhances its vulnerability to calpain-mediated degradation by as much as sixfold. nih.govnih.gov This suggests that phosphorylation is a crucial mechanism for stabilizing the neurofilament network and extending its half-life within the axon. nih.gov
The process of proteolytic cleavage generates various NF-H fragments. While full-length NF-H can be detected in the blood, the release of specific breakdown products is a common consequence of axonal damage or neurodegeneration. nih.govresearchgate.net These fragments can be released from neurons, either passively due to a loss of membrane integrity or actively through mechanisms like exosome secretion. nih.govfrontiersin.org The specific nature and concentration of these fragments in cerebrospinal fluid (CSF) and blood are being actively investigated as potential biomarkers for neuronal injury and disease progression. biovendor.comwustl.edu For instance, phosphorylated NF-H (pNF-H) is particularly resistant to proteases, making its detection in biofluids a stable indicator of neuronal damage. biovendor.com
| Protease Family | Specific Enzyme(s) | Role in NF-H Degradation | Modulating Factors |
|---|---|---|---|
| Calpains | μ-calpain, m-calpain | Primary protease for NF-H cleavage, particularly in pathological conditions. wikipedia.orgnih.gov | Activated by increased intracellular calcium levels. wikipedia.org |
| Cathepsins | Cathepsin D, Cathepsin B | Involved in neurofilament breakdown, potentially in conjunction with calpains. nih.govnih.gov | Activity can be released from lysosomes under stress conditions. nih.gov |
Subcellular Localization and Turnover Kinetics
This compound is a principal component of the neuronal cytoskeleton and is found almost exclusively in neurons. biovendor.comsysy.com Its subcellular distribution is predominantly within the cytoplasm, with the highest concentrations located in axons. nih.govuniprot.orgwikipedia.org NF-H, along with NF-L and NF-M, assembles to form the 10 nm intermediate filaments that provide structural support to the axon, a process essential for maintaining axonal caliber and facilitating nerve conduction velocity. sysy.comwikipedia.org While most abundant in axons, NF-H is also present in the neuronal cell body (perikaryon), dendrites, and synapses. nih.gov In certain neurodegenerative conditions, phosphorylated NF-H can accumulate in degenerating neurons. nih.govunil.ch The specific localization can also be influenced by its phosphorylation state; nonphosphorylated forms may be found in some interneurons, while phosphorylated forms are typically in various axon types. researchgate.net
| Parameter | Description | Key Details |
|---|---|---|
| Primary Localization | The main subcellular compartments where NF-H is found. | Most abundant in axons; also present in the neuronal cell body, dendrites, and synapses. nih.govuniprot.org |
| Function at Location | The role of NF-H in its specific subcellular location. | Provides structural support, maintains axonal diameter, and is involved in axonal transport. wikipedia.orgabcam.com |
| Turnover Rate | The speed at which NF-H is synthesized and degraded. | Very slow, contributing to the stability of the axonal cytoskeleton. clevelandclinic.org |
| Half-Life | The time it takes for half of the NF-H protein to be replaced. | Estimated to be several weeks to months. nih.govclevelandclinic.orgnih.gov |
| Transport Mechanism | How NF-H moves within the neuron. | Slow axonal transport, characterized by rapid but intermittent, bidirectional movements along microtubules. wikipedia.orgosu.edu |
Physiological and Developmental Functions of Neurofilament Protein H
Role in Neuronal Development and Maturation
The expression of neurofilament protein H is a key event in the maturation of neurons. Unlike NF-L and NF-M, which are expressed earlier in neuronal development, the expression of NF-H is delayed, occurring mainly postnatally as axons mature and become myelinated. wikipedia.orgnih.govresearchgate.net This temporal regulation suggests a specialized role for NF-H in the later stages of neuronal differentiation. researchgate.net
As neurons mature, NF-H subunits are incorporated into the existing neurofilament network composed of NF-L and NF-M. nih.gov The subsequent and progressive phosphorylation of the long C-terminal tail of NF-H is a critical step. This process promotes the formation of a highly stable and extensively cross-linked axonal cytoskeleton, which is essential for stabilizing the mature axon. nih.gov The re-emergence of neurofilament subunits in a specific temporal sequence, similar to that seen in development, is also observed during the regeneration of injured axons. nih.govnih.gov
Key Developmental Milestones Involving this compound
| Developmental Stage | NF-H Expression & Function |
| Early Neuronal Development | Low to negligible expression. wikipedia.org |
| Postnatal Maturation | Expression significantly increases. nih.govresearchgate.net |
| Axon Stabilization | Incorporation into the neurofilament network contributes to cytoskeletal stability. nih.govresearchgate.net |
| Myelination | High levels of NF-H are characteristic of large, myelinated axons. wikipedia.org |
Contribution to Axonal Caliber Determination and Myelination
Neurofilaments are fundamental to the radial growth of axons, which in turn determines the final axon caliber. researchgate.netfrontiersin.orgsysy.com The accumulation of neurofilaments within the axon is a primary driver of this expansion. researchgate.netsysy.com The long, phosphorylated sidearms of the NF-H and NF-M subunits extend from the filament core, acting as space-filling elements that increase the effective diameter of the axon. nih.govnih.gov
This expansion of axonal caliber is critical for efficient myelination, the process by which glial cells wrap axons in an insulating sheath. nih.gov Large-caliber axons are typically those that become myelinated, and the presence of a dense, well-organized neurofilament network containing NF-H is a hallmark of these axons. wikipedia.orgsysy.com While initial studies suggested NF-H was the primary determinant of axonal caliber, subsequent research has shown that NF-M also plays a crucial role. nih.govresearchgate.net However, the overexpression of NF-H has been shown to slow the transport rate of neurofilaments, which can influence their distribution and density along the axon, thereby affecting its caliber. nih.gov
Influence on Nerve Conduction Velocity
Nerve conduction velocity, the speed at which electrical impulses travel along an axon, is directly influenced by two main factors: myelination and axonal diameter. wikipedia.orgwikipedia.org By playing a crucial role in expanding the axonal caliber, this compound indirectly but significantly enhances conduction velocity. wikipedia.orgnih.govresearchgate.net
A larger axon diameter reduces the internal resistance to the flow of electrical current, allowing for faster propagation of the action potential. nih.gov This principle is particularly important in large, myelinated neurons, where rapid communication is essential. nih.govnih.gov Studies in which neurofilament expression is disrupted, leading to axonal hypotrophy (reduced diameter), have demonstrated a corresponding and significant reduction in nerve conduction velocity. researchgate.net Therefore, the regulated expression and incorporation of NF-H into the axonal cytoskeleton is a key factor in achieving optimal nerve conduction speeds. nih.gov
Structural Support and Mechanical Stability of Axons
A primary function of the neurofilament network, including NF-H, is to provide robust structural support and mechanical stability to the long and slender axonal processes. wikipedia.orgnih.govmolbiolcell.org Axons can extend for very long distances and are subjected to mechanical stress; the internal cytoskeleton is essential for maintaining their structural integrity. molbiolcell.org
The neurofilament network forms a continuous, stable lattice within the axon. nih.gov The extensive phosphorylation of the NF-H tail domain is thought to regulate the spacing between neurofilaments and their interactions with other cytoskeletal elements, creating a strong yet flexible scaffold. nih.govnih.gov This organization provides resilience against physical forces and helps maintain the highly asymmetric shape of the neuron. nih.gov The C-terminal tail of NF-H has been identified as a key structural component of the crossbridges that link adjacent neurofilaments, forming them into parallel bundles and reinforcing the axonal structure. biologists.com
Role in Synaptic Structure and Neurotransmission
While traditionally viewed as an axonal structural protein, recent evidence has revealed that this compound, along with other neurofilament subunits, is also an integral component of synapses. nih.govnih.govnih.gov This discovery has expanded the known functions of NF-H beyond simple structural support to include the modulation of synaptic activity and neurotransmission. nih.govresearchgate.net
Within the synaptic compartment, the composition and phosphorylation state of neurofilaments differ from those found in the axon. nih.gov This distinct synaptic pool of neurofilaments appears to play a role in synaptic plasticity. researchgate.net For example, the complete elimination of neurofilament proteins has been shown to significantly depress the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory, without altering the basic morphology of the synapse. nih.gov These findings indicate that neurofilament subunits, including NF-H, have specific and important roles in the complex processes of neurotransmission. nih.govnih.gov
Neurofilament Protein H in Neurological Pathophysiology
General Mechanisms of Neurofilament Protein H Dysregulation
The stability and organization of the neuronal cytoskeleton are critical for neuron function. As a fundamental component of this framework, this compound is susceptible to several forms of dysregulation that can result in neuronal dysfunction and cell death.
Abnormal Accumulation and Aggregation
In healthy neurons, neurofilament proteins are assembled in the cell body and transported along the axon. However, in various disease states, NF-H can accumulate and form aggregates within the perikaryon (cell body) and the axon. nih.govnih.govopenneurologyjournal.comnih.govnih.govyoutube.com These aggregates, often called spheroids, are a characteristic feature of several neurodegenerative diseases. nih.govopenneurologyjournal.com The buildup of NF-H is believed to disrupt the normal neuronal structure, causing axonal swelling and eventual degeneration. nih.gov This process can be initiated by factors such as genetic mutations, environmental toxins, and metabolic issues, which can interfere with the synthesis, assembly, or transport of neurofilaments. nih.gov The presence of these aggregates is thought to actively contribute to the disease process by obstructing cellular functions and sequestering essential proteins. researchgate.net
Impaired Axonal Transport
The slow axonal transport of neurofilament proteins is a finely regulated process crucial for maintaining axonal structure and function. nih.govnih.gov Disruption of this transport system is a key mechanism in the pathology associated with NF-H. nih.govjci.orgnih.gov When the movement of neurofilaments is compromised, it can lead to their accumulation in certain parts of the neuron. nih.gov This impairment can stem from defects in the molecular motors, such as kinesin and dynein, that drive transport, or from disruptions in the microtubule tracks they move along. nih.govmdpi.com The result of this impaired transport is a blockage in the axon, leading to a lack of essential structural proteins in the distal parts of the axon and a buildup of potentially toxic aggregates more proximally. nih.gov This ultimately contributes to axonal thinning and eventual breakdown.
Aberrant Post-Translational Modifications (e.g., Hyperphosphorylation)
The function of this compound is heavily influenced by post-translational modifications, particularly phosphorylation. nih.govopenneurologyjournal.comnih.govnih.gov The C-terminal tail of NF-H is extensively phosphorylated, which is vital for its role in determining axonal diameter and maintaining the space between neurofilaments. openneurologyjournal.comresearchgate.net In pathological conditions, this phosphorylation can become abnormal. Hyperphosphorylation of NF-H, especially in the neuronal cell body and the initial segment of the axon, is a frequent finding in many neurodegenerative diseases. openneurologyjournal.comnih.govresearchgate.net This abnormal phosphorylation is thought to promote the formation of neurofilament aggregates and disrupt axonal transport. nih.govresearchgate.net The enzymes responsible for this hyperphosphorylation, such as cyclin-dependent kinase 5 (Cdk5) and glycogen (B147801) synthase kinase-3β (GSK-3β), are often dysregulated in diseased neurons. nih.gov This altered phosphorylation changes the charge and shape of the NF-H protein, encouraging its aggregation and interfering with its normal interactions with other cytoskeletal elements.
Role in Neurodegenerative Diseases (Mechanistic and Pathological Focus)
The dysregulation of this compound presents with different features and outcomes in various neurodegenerative diseases.
Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD): Neurofilamentopathy and TDP-43 Pathology
Amyotrophic lateral sclerosis (ALS) is a prime example of a neurofilamentopathy, where the accumulation of neurofilaments in motor neurons is a key pathological feature. nih.govopenneurologyjournal.comnih.gov In ALS, NF-H and other neurofilament subunits form characteristic inclusions in the cytoplasm of the cell bodies and proximal axons of motor neurons. nih.govopenneurologyjournal.comnih.gov These inclusions are often hyperphosphorylated and contribute to the axonal swelling and subsequent degeneration that are hallmarks of the disease. nih.govopenneurologyjournal.com
A critical aspect of ALS and the related disorder, frontotemporal dementia (FTD), is the connection between neurofilament pathology and the TAR DNA-binding protein 43 (TDP-43). frontiersin.orgox.ac.ukyoutube.com In most ALS cases and many FTD cases, TDP-43, a protein typically found in the nucleus, relocates to the cytoplasm and forms aggregates. frontiersin.orgyoutube.comnih.gov There is increasing evidence of a pathological link between neurofilament accumulation and TDP-43 pathology. nih.govnih.gov It is thought that the cytoskeletal disorganization caused by neurofilament aggregation may contribute to the mislocalization and aggregation of TDP-43, and vice versa. nih.gov The presence of both neurofilament and TDP-43 inclusions is common in the affected neurons of ALS and FTD patients, suggesting they work together to drive neurodegeneration. nih.govox.ac.uk
| Disease | Key Pathological Features Involving this compound | Associated Protein Pathology |
| Amyotrophic Lateral Sclerosis (ALS) | Accumulation of hyperphosphorylated NF-H in motor neuron cell bodies and axons, leading to axonal spheroids. nih.govopenneurologyjournal.comnih.govnih.gov | TDP-43 mislocalization and aggregation. nih.govfrontiersin.orgox.ac.ukyoutube.comnih.gov |
| Frontotemporal Dementia (FTD) | Neurofilament inclusions are present in some forms of FTD, often co-localizing with other pathological proteins. nih.gov | TDP-43 pathology is common in a significant number of FTD cases. frontiersin.orgox.ac.ukyoutube.com |
Alzheimer's Disease (AD) and Related Dementias: Axonal Degeneration and Tau/Amyloid Pathology
In Alzheimer's disease (AD) and other related dementias, the role of this compound is more closely linked to the consequences of the main pathologies: amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) made of hyperphosphorylated tau protein. nih.govopenneurologyjournal.comnih.govnih.govmdpi.comnih.govyoutube.commdpi.comfrontiersin.orgresearchgate.netimrpress.com While neurofilament accumulations are not the defining feature in AD as they are in ALS, they are prominent in the dystrophic neurites that surround amyloid plaques. openneurologyjournal.comnih.gov
The toxic environment created by Aβ oligomers and plaques is believed to trigger a series of events that lead to cytoskeletal disruption, including the dysregulation of neurofilament phosphorylation and transport. nih.gov This results in the accumulation of disorganized and hyperphosphorylated neurofilaments within axons, contributing to the formation of dystrophic neurites and ultimately to axonal degeneration. openneurologyjournal.comnih.govnih.gov
Furthermore, there is a complex relationship between neurofilament pathology and tau pathology. brightfocus.org Both tau and neurofilaments are axonal proteins, and their transport and function are linked. In AD, the hyperphosphorylation of tau causes it to detach from microtubules and form NFTs. mdpi.com This disruption of the microtubule network directly affects the axonal transport of neurofilaments, leading to their abnormal accumulation. nih.gov The presence of neurofilament-positive inclusions has been observed in neurons containing NFTs, suggesting a close pathological connection between these two cytoskeletal components in the progression of AD. nih.gov
| Disease | Key Pathological Features Involving this compound | Associated Protein Pathology |
| Alzheimer's Disease (AD) | Accumulation of disorganized and hyperphosphorylated NF-H in dystrophic neurites surrounding amyloid plaques. openneurologyjournal.comnih.govnih.gov | Amyloid-beta plaques and neurofibrillary tangles (hyperphosphorylated tau). nih.govnih.govmdpi.comnih.govyoutube.commdpi.comfrontiersin.orgresearchgate.netimrpress.com |
| Related Dementias | Axonal degeneration with associated neurofilament abnormalities is a common feature. nih.govnih.gov | Varies depending on the specific dementia, but often involves tauopathy or other proteinopathies. |
Parkinson's Disease and Alpha-Synucleinopathies
This compound (NfH), a key structural component of the neuronal cytoskeleton, has been implicated in the pathophysiology of Parkinson's disease (PD) and other alpha-synucleinopathies. While much of the research has focused on the light chain of neurofilaments (NfL), evidence suggests that NfH also plays a role in the neurodegenerative processes characteristic of these disorders.
In the context of alpha-synucleinopathies, the hallmark pathological feature is the aggregation of the alpha-synuclein (B15492655) protein into intracellular inclusions known as Lewy bodies. nih.gov Research indicates that neurofilament proteins can be components of these Lewy body aggregates. nih.gov The interaction between neurofilaments and alpha-synuclein is an area of ongoing investigation to understand the mechanisms of neuronal dysfunction and death.
Studies have shown that while cerebrospinal fluid (CSF) levels of NfL are often used to differentiate PD from atypical parkinsonian syndromes, the role of NfH is also being explored. frontiersin.org Pathological accumulations of neurofilaments are a known feature in various neurodegenerative diseases, including those involving alpha-synuclein. nih.gov The phosphorylation of the C-terminal tail of NfH is crucial for maintaining axonal caliber and the integrity of the cytoskeleton. Alterations in this phosphorylation state can disrupt these functions and may contribute to the axonal degeneration seen in PD.
Table 1: this compound in Parkinson's Disease and Alpha-Synucleinopathies
| Feature | Observation | Implication in Pathophysiology |
|---|---|---|
| Lewy Bodies | Neurofilament proteins are found within Lewy body aggregates alongside alpha-synuclein. nih.gov | Suggests a direct or indirect interaction in the formation of pathological protein aggregates. |
| Axonal Degeneration | Alterations in NfH phosphorylation can lead to cytoskeletal disruption and axonal transport deficits. | Contributes to the progressive loss of neurons, a hallmark of Parkinson's disease. |
| Biomarker Potential | Increased levels of neurofilaments correlate with disease progression and severity. | Reflects ongoing neuroaxonal injury and may serve as a prognostic indicator. |
Charcot-Marie-Tooth Disease: Genetic Mutations and Axonal Degeneration
Charcot-Marie-Tooth (CMT) disease, a group of inherited peripheral neuropathies, has been directly linked to mutations in the neurofilament heavy chain gene (NEFH). Specifically, mutations in NEFH are associated with an axonal form of the disease known as Charcot-Marie-Tooth disease type 2CC (CMT2CC). frontiersin.orgnih.govnih.gov
Research has identified that heterozygous frameshift mutations in the final exon of the NEFH gene are a consistent genetic cause of CMT2CC. nih.govnih.gov These mutations result in a frameshift that leads to the translation of an additional 40-42 amino acids from the 3'-untranslated region (3'-UTR) of the gene. nih.govbioengineer.org This aberrant tail domain is thought to have amyloidogenic properties, leading to the formation of this compound aggregates. nih.govparkinsonsnewstoday.com
The clinical presentation of CMT2CC is often atypical for CMT, with features more akin to spinal muscular atrophy. frontiersin.orgnih.gov Patients typically present in adulthood with motor-dominant symptoms that are not length-dependent, meaning weakness can appear in proximal muscles early in the disease course. nih.govnih.gov Sensory symptoms are generally minor. nih.gov
The pathogenic mechanism is believed to involve the aggregation of the mutant NEFH protein, which disrupts the neuronal cytoskeleton. nih.govparkinsonsnewstoday.com These aggregates have been observed to form in the perinuclear region of neurons, which is consistent with the local synthesis and assembly of neurofilament proteins before their transport down the axon. nih.gov The presence of these aggregates can impair axonal transport and ultimately lead to neuronal apoptosis. parkinsonsnewstoday.com The disruption of the cytoskeletal network due to the abnormal NEFH protein makes neurons more vulnerable to the toxic effects of these aggregates. nih.gov
Table 2: Genetic and Pathophysiological Features of NEFH-Related Charcot-Marie-Tooth Disease (CMT2CC)
| Feature | Description | Reference |
|---|---|---|
| Genetic Basis | Heterozygous frameshift mutations in the last exon of the NEFH gene. | nih.govnih.gov |
| Mutation Consequence | Production of a mutant NEFH protein with an extended, amyloidogenic C-terminal tail. | nih.govbioengineer.orgparkinsonsnewstoday.com |
| Pathological Hallmark | Formation of cytoplasmic this compound aggregates. | nih.govparkinsonsnewstoday.com |
| Clinical Phenotype | Progressive, non-length-dependent, motor-predominant neuropathy. | nih.govnih.gov |
| Cellular Mechanism | Disruption of the neuronal cytoskeleton, impaired axonal transport, and neuronal apoptosis. | nih.govparkinsonsnewstoday.com |
Multiple Sclerosis (MS) and Other Demyelinating Disorders
In multiple sclerosis (MS) and other demyelinating disorders, this compound, particularly its phosphorylated form (pNfH), has emerged as a significant biomarker of axonal damage and disease progression. cap.orgnih.govresearchgate.net MS is characterized by inflammation, demyelination, and axonal loss in the central nervous system, and the release of neurofilaments into the cerebrospinal fluid (CSF) and blood is a direct consequence of this axonal injury. researchgate.netyoutube.com
Studies have shown that levels of NfH in the CSF are elevated in MS patients compared to healthy controls and tend to increase as the disease progresses from clinically isolated syndrome (CIS) to definite MS. nih.gov Higher levels of pNfH in the serum have been associated with more severe forms of the disease, such as secondary progressive MS (SPMS), compared to relapsing-remitting MS (RRMS). cap.orgnih.gov This suggests that NfH is a marker of the cumulative axonal loss that underlies irreversible disability. nih.gov
Research has demonstrated a correlation between elevated NfH levels and clinical measures of disability, such as the Expanded Disability Status Scale (EDSS). cap.orgnih.gov Specifically, pNfH-positive patients have been found to have higher Multiple Sclerosis Severity Scores (MSSS). cap.org Furthermore, CSF NfH levels have been shown to correlate with information processing speed and may predict worsening hand function and brain volume loss. researchgate.netfrontiersin.org
The release of NfH is thought to be more indicative of damage to large, myelinated axons, which are particularly affected in the later, progressive stages of MS. researchgate.net This is in contrast to the neurofilament light chain (NfL), which may be a marker of earlier axonal injury. researchgate.net The slow degradation of NfH compared to NfL also makes it a potentially more stable biomarker of ongoing neurodegeneration. researchgate.net
Table 3: Correlation of this compound with Disease Parameters in Multiple Sclerosis
| Parameter | Correlation with NfH/pNfH Levels | Significance |
|---|---|---|
| Disease Stage | Higher levels in progressive forms (SPMS) compared to relapsing forms (RRMS). cap.orgnih.gov | Indicates a link to cumulative and ongoing axonal degeneration. |
| Disability (EDSS/MSSS) | Positive correlation with disability scores. cap.orgnih.gov | Reflects the clinical impact of axonal loss. |
| Cognitive Function | CSF NfH levels correlate with information processing speed. researchgate.netfrontiersin.org | Suggests a role in tracking cognitive decline. |
| Brain Atrophy | CSF NfH is a predictor of cortical grey matter volume at baseline. frontiersin.org | Links neurofilament release to structural brain changes. |
Giant Axonal Neuropathy (GAN) and TRIM2/Sacsin Deficiencies
Giant axonal neuropathy (GAN) is a severe, autosomal recessive neurodegenerative disorder caused by mutations in the GAN gene, which encodes the protein gigaxonin. bohrium.combohrium.com A primary pathological hallmark of GAN is the widespread accumulation of intermediate filaments, particularly neurofilaments, leading to the formation of "giant axons". bohrium.commdsabstracts.org
Gigaxonin is a key component of the E3 ubiquitin ligase complex, which is responsible for targeting proteins for degradation by the proteasome. bohrium.com Specifically, gigaxonin is essential for the degradation of neurofilament proteins, including neurofilament heavy chain (NfH). bohrium.com The loss-of-function mutations in the GAN gene result in a dysfunctional gigaxonin protein, leading to the failure of neurofilament turnover and their subsequent accumulation throughout the neuron. bohrium.combohrium.com
This accumulation of neurofilaments, including NfH, disrupts the normal architecture of the axon, leading to axonal swellings. mdsabstracts.org These aggregates not only physically impede cellular processes but also interfere with critical functions such as autophagy and the distribution of organelles like mitochondria and lysosomes. bohrium.combohrium.com The impaired autophagy further exacerbates the accumulation of protein aggregates, creating a vicious cycle that contributes to neuronal dysfunction and death. bohrium.com
While neurofilament accumulation is seen in many neurodegenerative diseases, it is the primary pathogenic event in GAN. bohrium.com The disease typically presents in early childhood with a progressive, distal-to-proximal pattern of weakness, sensory loss, and ataxia. bohrium.commdsabstracts.org The involvement of both the peripheral and central nervous systems leads to a devastating clinical course. bohrium.com
Deficiencies in other proteins that regulate the cytoskeleton, such as TRIM2 and Sacsin, are also associated with neurodegenerative conditions involving neurofilament disorganization, highlighting the critical importance of proper neurofilament homeostasis for neuronal health.
Table 4: Pathophysiological Cascade in Giant Axonal Neuropathy
| Step | Description | Consequence |
|---|---|---|
| 1. Genetic Defect | Loss-of-function mutations in the GAN gene. bohrium.combohrium.com | Defective gigaxonin protein. bohrium.com |
| 2. Impaired Protein Degradation | Failure of the ubiquitin-proteasome system to degrade neurofilaments. bohrium.com | Accumulation of neurofilament proteins, including NfH. bohrium.commdsabstracts.org |
| 3. Cytoskeletal Disruption | Formation of neurofilament aggregates and "giant axons". mdsabstracts.org | Physical obstruction and impaired axonal transport. |
| 4. Cellular Dysfunction | Interference with autophagy and organelle distribution. bohrium.combohrium.com | Impaired cellular clearance and energy metabolism. |
| 5. Neurodegeneration | Progressive neuronal loss and clinical symptoms. bohrium.com | Severe sensorimotor neuropathy and CNS involvement. |
Involvement in Acute Neurological Injury (Mechanistic Focus)
Traumatic Brain Injury (TBI) and Spinal Cord Injury (SCI)
Following acute neurological injuries such as traumatic brain injury (TBI) and spinal cord injury (SCI), there is significant damage to neurons and their axons. This leads to the release of intracellular proteins, including this compound, into the cerebrospinal fluid (CSF) and subsequently into the bloodstream. dovepress.com The phosphorylated form of neurofilament heavy chain (pNfH) is a particularly robust biomarker in this context, as it is a major component of the axonal cytoskeleton. dovepress.com
In experimental models of TBI, levels of pNfH in the blood have been shown to rise as early as 6 hours post-injury, peaking at 24-48 hours. The magnitude of this increase correlates with the severity of the injury, as determined by the volume of spared cortical tissue. Similarly, in human SCI, plasma pNfH levels are elevated in accordance with the severity of the injury, as classified by the American Spinal Injury Association (ASIA) Impairment Scale (AIS). Studies have demonstrated a statistically significant difference in pNfH levels between patients with complete SCI (AIS A) and those with incomplete injuries.
The temporal profile of pNfH release can also provide insights into the ongoing pathological processes. In TBI, CSF levels of pNfH have been observed to increase at 24 hours, normalize at one month, and then increase again at 6 and 12 months post-injury, suggesting both acute and chronic phases of axonal degeneration. dovepress.com This prolonged elevation is thought to reflect secondary injury mechanisms, including Wallerian degeneration.
Mechanistically, the initial trauma causes immediate mechanical disruption of axons, leading to the rapid release of pNfH. This is followed by a secondary phase of injury characterized by excitotoxicity, inflammation, and apoptosis, which contributes to further axonal degeneration and a sustained release of neurofilament proteins. nih.gov The concentration of pNfH in different CNS regions is highest in areas with large-diameter myelinated axons, such as the spinal cord and brainstem, making it a sensitive marker for damage in these regions.
Table 5: pNfH as a Biomarker in Acute Neurological Injury
| Injury Type | Sample Type | Key Findings | Reference |
|---|---|---|---|
| Traumatic Brain Injury (TBI) | Blood, CSF | Levels correlate with injury severity; biphasic release pattern suggests acute and chronic axonal damage. | dovepress.com |
| Spinal Cord Injury (SCI) | Plasma | Levels correlate with AIS grade; can distinguish between complete and incomplete injuries. |
Stroke and Ischemic Injury
In the context of stroke and ischemic injury, the disruption of blood flow to the brain leads to a cascade of events that result in neuronal death and axonal damage. This compound is released from damaged neurons and serves as a biomarker of the extent of the injury.
Following an ischemic stroke, serum levels of phosphorylated neurofilament heavy protein (pNfH) are significantly elevated compared to healthy controls. The temporal profile of pNfH release shows that levels are low on the first day, increase by day seven, and peak around the third week after the stroke. This delayed peak suggests that pNfH levels reflect not only the initial ischemic damage but also the subsequent secondary neurodegenerative processes.
Research has established a significant association between pNfH levels at week three and the initial severity of the stroke, the size of the infarct, and the long-term clinical outcome. Higher levels of pNfH are also positively correlated with the National Institutes of Health Stroke Scale (NIHSS) scores and infarct volume, further solidifying its role as a marker of tissue damage.
Mechanistically, the ischemic cascade leads to energy failure, excitotoxicity, oxidative stress, and inflammation, all of which contribute to the breakdown of the neuronal cytoskeleton. This results in the degradation of neurofilament proteins and their release into the extracellular space and circulation. Studies have shown reduced expression of NfH-associated genes in the ischemic neocortex and striatum, alongside structural alterations of neurofilaments, such as the formation of spheroid and bead-like structures. These changes are indicative of a loss of cytoskeletal integrity and cellular edema at the ultrastructural level. The release of pNfH into the bloodstream is thought to occur through the compromised blood-brain barrier or via lymphatic channels.
Table 6: Research Findings on this compound in Stroke
| Research Focus | Key Findings | Implication |
|---|---|---|
| Temporal Profile | Serum pNfH levels peak around 3 weeks post-stroke. | Reflects both primary and secondary neuronal injury. |
| Correlation with Severity | pNfH levels are positively correlated with NIHSS scores and infarct volume. | Provides a quantitative measure of stroke severity. |
| Prognostic Value | Elevated pNfH levels are associated with poorer clinical outcomes. | Can be used to predict long-term disability. |
| Cellular Mechanisms | Ischemia leads to neurofilament degradation and structural alterations. | Underlines the role of cytoskeletal breakdown in ischemic neuronal death. |
Contribution to Other Neurological Conditions (e.g., Metabolic Encephalopathies)
This compound (NfH), particularly its phosphorylated form (pNfH), has emerged as a significant biomarker indicating axonal injury across a spectrum of neurological disorders. While its role is well-documented in conditions like amyotrophic lateral sclerosis and multiple sclerosis, its contribution to the pathophysiology of metabolic encephalopathies is an area of growing interest. Metabolic encephalopathies, characterized by brain dysfunction due to systemic metabolic disturbances, can lead to neuronal damage, the extent of which may be reflected by levels of circulating pNfH.
Research in this domain has particularly highlighted the association between elevated serum pNfH levels and the neurological complications arising from diabetes mellitus. In contrast, direct evidence linking pNfH to other metabolic encephalopathies, such as hepatic and uremic encephalopathy, is less established, with current research predominantly focusing on the light chain subunit of neurofilaments.
Diabetic Neuropathy
One of the most prevalent neurological complications of type 2 diabetes is diabetic peripheral neuropathy (DPN), which involves damage to peripheral nerves. Studies have demonstrated a significant correlation between serum concentrations of pNfH and the presence and severity of DPN. nih.govnih.gov The release of pNfH into the bloodstream is believed to be a direct consequence of axonal damage, a key pathological feature of this condition.
Furthermore, elevated levels of pNfH have also been identified in patients with small fiber neuropathy (SFN) and impaired glucose tolerance, suggesting that pNfH could serve as an early indicator of nerve fiber damage even before the full clinical manifestation of DPN. nih.gov This underscores the potential of pNfH as a sensitive biomarker for detecting early-stage axonal injury in metabolic disturbances related to glucose metabolism.
Detailed research findings have quantified the difference in serum pNfH levels between patients with and without diabetic neuropathy, providing a basis for its potential clinical utility.
Serum pNfH Levels in Patients with Type 2 Diabetes
| Patient Group | Median Serum pNfH Level (pg/mL) | Interquartile Range (pg/mL) | Reference |
|---|---|---|---|
| Non-DPN Group | 311.98 | 189.59–634.12 | nih.gov |
| Confirmed DPN Group | 605.99 | 281.17–1332.78 | nih.gov |
Hepatic and Uremic Encephalopathy
Hepatic encephalopathy, a decline in brain function resulting from severe liver disease, and uremic encephalopathy, which occurs with kidney failure, are both serious metabolic encephalopathies. f1000research.commedscape.com They are characterized by the accumulation of toxins in the blood, leading to neurological dysfunction. f1000research.commedscape.com While neuronal injury is a known consequence of these conditions, the specific role of this compound as a biomarker is not as well-defined as in diabetic neuropathy.
Current research on biomarkers for hepatic and uremic encephalopathies has largely concentrated on the neurofilament light chain (NfL). nih.gov Studies have shown elevated levels of NfL in patients with hepatic encephalopathy, correlating with the severity of the condition. nih.gov However, there is a notable scarcity of studies specifically investigating the levels and clinical significance of pNfH in these patient populations. Therefore, while it is plausible that pNfH is also released as a result of the neuronal damage in these encephalopathies, direct scientific evidence to substantiate its role and utility as a specific biomarker is currently limited. Further research is needed to explore the potential of pNfH in the diagnosis and monitoring of hepatic and uremic encephalopathies.
Mechanisms Underlying Neurofilament Protein H Release into Biofluids
Physiological Release and Turnover
Under normal physiological conditions, the release of NF-H into biofluids is a consequence of the natural, albeit slow, turnover of neurofilaments within neurons. nih.govnih.gov Neurofilaments are remarkably stable proteins, and in healthy, mature myelinated axons, they form a stationary and extensively cross-linked cytoskeletal network. nih.govnih.govnih.gov This stability means that their turnover can be a lengthy process, potentially lasting for months or even years in large axons with dense neurofilament networks. nih.govnih.gov
The maintenance of this stable network is achieved by a small pool of newly synthesized neurofilament precursors that are transported along the axon. nih.gov The degradation of older neurofilaments is a controlled process involving various cellular mechanisms, including the ubiquitin-proteasome system and autophagy. nih.gov It is believed that a low level of NF-H and its fragments are continuously released from neurons into the extracellular space as part of this normal turnover, eventually reaching the CSF and blood. nih.gov The concentration of NF-H in biofluids under these physiological conditions is typically very low. mitogendx.com
Several factors can influence the physiological turnover rate of neurofilaments, including the density of the neurofilament network within the axon. nih.gov Higher density is associated with slower turnover. nih.gov Additionally, post-translational modifications, particularly the extensive phosphorylation of the C-terminal tail domain of NF-H, play a crucial role in stabilizing the neurofilament network and conferring resistance to degradation. nih.govnih.gov
Pathological Release upon Neuronal Damage and Degeneration
In contrast to the slow, basal release seen in healthy neurons, pathological conditions that cause neuronal damage or degeneration lead to a significant and rapid increase in the release of NF-H into the CSF and blood. nih.govnih.gov This elevated release is a hallmark of neuroaxonal injury and is the basis for the use of NF-H as a biomarker for a wide range of neurological disorders. nih.govmolbiolcell.org The mechanisms underlying this pathological release are multifaceted and can occur through several distinct, yet potentially overlapping, pathways.
Direct physical damage to the axon, or axonal rupture, is a primary mechanism for the release of NF-H. nih.gov Traumatic brain injury, spinal cord injury, and other forms of acute neuronal damage can lead to the transection of axons, causing the immediate release of their intracellular contents, including the abundant neurofilament network, into the extracellular space. nih.gov
Following axonal injury, there is often an influx of calcium ions, which can activate calcium-dependent proteases such as calpains. nih.gov These proteases can then cleave the neurofilament proteins, including NF-H, into smaller, more soluble fragments. nih.govnih.gov Dephosphorylation of NF-H has been shown to increase its susceptibility to proteolysis. uky.edu This proteolytic breakdown contributes to the disassembly of the neurofilament cytoskeleton and the generation of NF-H fragments that can more readily diffuse into the surrounding biofluids. nih.gov A variety of other proteases present in the brain and biofluids, such as caspases and matrix metalloproteinases, may also contribute to the degradation of NF-H. nih.gov
| Protease Family | Specific Examples | Role in NF-H Release |
| Calpains | Calpain-1 | Activated by calcium influx following neuronal injury, leading to the cleavage of NF-H into smaller fragments. nih.govnih.gov |
| Caspases | Caspase-3, Caspase-6 | Involved in apoptotic pathways that can lead to neuronal degeneration and subsequent NF-H release. nih.gov |
| Matrix Metalloproteinases (MMPs) | MMP-3 | Can degrade extracellular matrix and may also play a role in the breakdown of released neurofilament proteins. mdpi.com |
| Lysosomal Proteases | Cathepsin D | Involved in the degradation of cellular components and may process NF-H during neurodegenerative processes. mdpi.com |
There is growing evidence to suggest that NF-H and its fragments can be actively released from neurons, even in the absence of complete axonal rupture. nih.gov One of the key mechanisms implicated in this process is the release of exosomes. nih.govfrontiersin.orgnih.gov Exosomes are small extracellular vesicles of endosomal origin that are released by many cell types, including neurons. nih.gov They can encapsulate a variety of biomolecules, including proteins, and transport them between cells. nih.gov
Studies have shown that neurofilament proteins, including neurofilament light chain (NfL), can be found within exosomes isolated from both CSF and plasma. frontiersin.orgnih.govnih.gov It is plausible that NF-H is also packaged into exosomes and released from neurons, particularly under conditions of cellular stress or in the early stages of neurodegeneration. frontiersin.orgnih.gov This active release mechanism may provide a pathway for the removal of damaged or aggregated proteins from the neuron and could contribute to the levels of NF-H observed in biofluids. researchgate.net
In addition to overt rupture, neuronal damage can lead to a more subtle loss of plasma membrane integrity. nih.gov This can result in the passive leakage of intracellular components, including soluble NF-H fragments, from the cytoplasm into the extracellular space. nih.gov Conditions that compromise the neuronal membrane, such as excitotoxicity, oxidative stress, and inflammation, can all contribute to this passive release mechanism. This form of release is likely a significant contributor to the elevated NF-H levels seen in a variety of chronic neurodegenerative diseases where widespread, but not necessarily acute and complete, axonal transection is occurring.
Trafficking Pathways from Central Nervous System to Cerebrospinal Fluid and Blood
Once released from neurons into the interstitial fluid of the central nervous system (CNS), NF-H and its fragments must traverse several barriers to reach the CSF and, ultimately, the peripheral circulation. nih.govnih.gov The precise kinetics and pathways of this trafficking are not yet fully elucidated but are thought to involve several routes. nih.gov
A primary route for the entry of CNS-derived proteins into the CSF is via the bulk flow of interstitial fluid into the ventricles and subarachnoid space. nih.gov From the interstitial fluid, NF-H can enter the CSF and circulate throughout the CNS. nih.gov
The transport of NF-H from the CSF and interstitial fluid into the bloodstream is more complex. Several potential pathways exist, including:
Arachnoid Villi and Granulations: These structures project from the subarachnoid space into the dural venous sinuses and are a major site for the absorption of CSF into the blood. nih.gov
Perivascular Drainage: Interstitial fluid and solutes can drain along the basement membranes of cerebral arteries and capillaries, a pathway that ultimately connects to the cervical lymphatic system and then the systemic circulation. nih.gov
Glymphatic System: This recently described system involves the flow of CSF along perivascular spaces into the brain parenchyma, where it mixes with interstitial fluid and is then cleared along perivenous drainage pathways. nih.govnih.govcornell.edu The glymphatic system is thought to play a significant role in the clearance of waste products from the brain, and it is likely a key route for the transport of NF-H from the brain to the periphery. nih.govresearchgate.netmedrxiv.org
The efficiency of these clearance pathways can be influenced by factors such as age, sleep, and the presence of neurological disease, which in turn can affect the concentration of NF-H observed in the blood. nih.govnih.gov
Stability and Degradation of Neurofilament Protein H Fragments in Biofluids
The concentration of NF-H measured in biofluids is a function of both its release from neurons and its stability and clearance from those fluids. Neurofilament proteins, once released, are subject to further degradation by proteases present in the CSF and blood. nih.gov
Research suggests that neurofilament proteins are relatively stable in CSF, with studies on NfL showing no significant degradation in samples stored at room temperature or 4°C for several days, or after multiple freeze-thaw cycles. researchgate.netresearchgate.net While specific data for NF-H is less abundant, it is generally believed that the heavily phosphorylated form of NF-H (pNF-H) is more resistant to proteolysis than its dephosphorylated counterpart, which may contribute to its utility as a biomarker. nih.govuky.edu
The forms of NF-H detected in biofluids are typically fragments of the full-length protein, a result of the initial proteolytic cleavage upon release from the neuron and subsequent degradation in the extracellular environment. nih.gov The size and nature of these fragments can vary, and it is likely that different disease processes may generate distinct NF-H fragment profiles. nih.gov The half-life of neurofilament proteins in the blood is a critical factor for their use in monitoring disease activity, though this is still an area of active investigation. nih.gov
Advanced Methodologies in Neurofilament Protein H Research
Molecular and Biochemical Assays for Neurofilament Protein H Detection and Quantification
A variety of assays are employed to detect and quantify NF-H, each offering distinct advantages in sensitivity, specificity, and application. These techniques are crucial for both basic research and the development of clinical biomarkers.
Highly sensitive immunoassays have become indispensable for the precise measurement of NF-H, particularly its phosphorylated forms (pNfH), in various biological samples, including cerebrospinal fluid (CSF), serum, and plasma. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying NF-H. nih.govmitogendx.com Sandwich ELISAs for NF-H typically demonstrate high sensitivity, allowing for the detection of the protein at concentrations in the picogram to nanogram per milliliter range. nih.gov For instance, a specific ELISA for the pNfH(SMI35) phosphoform has a sensitivity of 0.2 ng/ml in CSF. nih.gov Commercially available ELISA kits offer sensitivities as low as 1.41 pg/mL for human NF-H in cell and tissue extracts. These assays are instrumental in studying axonal degeneration, where elevated levels of NF-H are released from damaged neurons. nih.gov
Single Molecule Array (Simoa) technology offers a significant leap in sensitivity over traditional ELISAs, enabling the detection of proteins at femtogram per milliliter concentrations. chimera-biotec.comquanterix.com Simoa assays for pNfH have demonstrated a lower limit of quantification (LLOQ) of 2.88 pg/mL and a limit of detection (LOD) of 0.663 pg/mL. chimera-biotec.com This ultra-sensitive platform is particularly valuable for detecting the low levels of pNfH present in blood, which often fall below the detection limits of standard ELISAs. quanterix.comquanterix.com The high sensitivity of Simoa allows for the reliable measurement of serum pNfH, making it a promising and accessible biomarker for neuronal damage in various neurodegenerative diseases. quanterix.com
Another highly sensitive technique is the Electrochemiluminescence (ECL)-based immunoassay . An ECL-based assay for the pNfH(SMI35) protein in CSF has shown an analytical sensitivity of 2.4 pg/ml, which is superior to conventional ELISAs. nih.gov This method requires a smaller sample volume and offers excellent precision, with mean intra-assay and inter-assay coefficients of variation at 4.8% and 8.4%, respectively. nih.gov
| Assay Type | Analyte | Sample Type | Reported Sensitivity/Detection Limit | Reference |
|---|---|---|---|---|
| ELISA | pNfH(SMI35) | CSF, Brain Tissue, Cell Homogenates | 0.2 ng/mL | nih.gov |
| SimpleStep ELISA® | Human NF-H | Cell and Tissue Extracts | 1.41 pg/mL | |
| Simoa® | pNfH | EDTA Plasma, Serum | LOD: 0.663 pg/mL; LLOQ: 2.88 pg/mL | chimera-biotec.com |
| ECL Immunoassay | pNfH(SMI35) | CSF | 2.4 pg/mL | nih.gov |
Western blotting is a fundamental technique used to detect and analyze NF-H protein expression in tissue and cell lysates. researchgate.netcellsignal.com This method separates proteins by molecular weight, allowing for the identification of the NF-H protein, which has an approximate molecular mass of 200-220 kDa. cellsignal.comrockland.combiocompare.com Western blotting can also be used to assess the phosphorylation status of NF-H by using antibodies specific to its phosphorylated forms. researchgate.net Studies have utilized this technique to demonstrate changes in the levels of both total and phosphorylated NF-H in various experimental conditions, providing insights into the molecular mechanisms of neurodegenerative disorders. researchgate.nethongkongmedicaljournal.com
Immunocytochemistry and its tissue-based counterpart, immunohistochemistry, are powerful methods for visualizing the subcellular localization and distribution of NF-H within cells and tissues. nih.govaruplab.combiocare.net Using specific antibodies, researchers can stain for NF-H to identify neuronal cells and their processes. rockland.combiocare.net This technique is crucial for examining the structural integrity of the neuronal cytoskeleton and identifying pathological features such as abnormal accumulations of neurofilaments, which are hallmarks of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. rockland.com For instance, immunostaining has been used to show organized neurofilament distribution in cultured neurons, indicating structural integrity. mdpi.com
Mass spectrometry (MS) has emerged as a powerful tool for the detailed characterization of NF-H proteoforms, which are the different molecular forms of a protein arising from genetic variations, alternative splicing, and post-translational modifications. nih.govnih.gov Unlike immunoassays that rely on antibody recognition of specific epitopes, MS provides a more comprehensive analysis of the entire protein or its constituent peptides. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to identify and quantify peptides from NF-H, allowing for the mapping of post-translational modifications like phosphorylation. nih.gov This approach can characterize proteolytic fragments and assess their utility in quantifying changes related to neurodegeneration. nih.gov MS-based methods have been employed to analyze the proteome of neurofilament-containing protein aggregates in blood, revealing the composition of these complexes. nih.gov The high specificity and multiplexing capabilities of MS make it an invaluable tool for discovering and validating novel NF-H-related biomarkers. nih.gov
Genetic Models for Studying this compound Function
Genetic models are essential for investigating the in vivo function of NF-H and its role in the pathogenesis of neurological diseases. These models allow for the manipulation of NF-H expression to study the consequences on neuronal structure and function.
Transgenic animal models , particularly mice, have been instrumental in elucidating the role of NF-H in neurodegeneration.
Overexpression Models: Transgenic mice engineered to overexpress the human NF-H gene have been developed as a model for ALS. nih.govnih.gov These mice, producing human NF-H at levels up to two-fold higher than the endogenous mouse protein, progressively develop neurological deficits and abnormal neurofilamentous swellings in motor neurons, which are characteristic features of ALS. nih.govnih.gov These findings suggest that an imbalance in neurofilament subunit stoichiometry, specifically an excess of NF-H, can impair axonal transport, leading to neuronal swellings and subsequent axonopathy. nih.govnih.gov
Knockout Models: The development of knockout (KO) mouse models, where the gene for NF-H is inactivated, provides a powerful tool to study the loss-of-function effects of the protein. nih.govgenoway.com These models are crucial for understanding the fundamental role of NF-H in maintaining the structural integrity and function of axons. While spontaneous large animal models with neurofibromatosis-like features exist, engineered models, including KO mice, have significantly advanced our understanding of the biology of neurofilament-related diseases. mdpi.com Studies in various mouse models of neurodegenerative diseases, such as those for ALS and spinal muscular atrophy (SMA), have shown altered levels of neurofilament proteins, highlighting their value as biomarkers. nih.govfrontiersin.orgscantox.com
| Model Type | Genetic Modification | Key Phenotype/Application | Reference |
|---|---|---|---|
| Overexpression Mouse | Expression of human NF-H gene | Progressive neurological defects, neurofilamentous swellings; model for ALS | nih.govnih.gov |
| Knockout Mouse | Inactivation of the NF-H gene | Study of loss-of-function effects on neuronal structure and function | nih.govgenoway.com |
| Spinal Muscular Atrophy (SMA) Mouse | Transgenic for human SMN2 gene | Altered NF transcript and protein levels; used to study NF as a biomarker | nih.govnih.gov |
| SOD1-G93A ALS Mouse | Overexpression of mutant human SOD1 | Increased neurofilament levels; preclinical model for ALS | frontiersin.orgscantox.com |
The advent of induced pluripotent stem cell (iPSC) technology has revolutionized the study of human neurological diseases. nih.gov iPSCs can be generated from somatic cells of patients and then differentiated into various types of neurons, providing a patient-specific, in vitro model system. nih.govnih.govmdpi.com
These iPSC-derived neuronal models are invaluable for studying the cell-autonomous mechanisms of diseases and for investigating the expression and accumulation of neurofilament proteins in a human context. nih.govresearchgate.net For example, motor neurons derived from iPSCs of an ALS patient have been shown to exhibit increased transcript levels of all three neurofilament isoforms and an accumulation of phosphorylated neurofilaments. researchgate.net This platform allows researchers to explore how genetic background and cell-to-cell interactions, for instance with glial cells, influence neurofilament pathology. researchgate.net Furthermore, iPSC-derived neurons can be used for drug screening and to develop and test novel therapeutic strategies targeting neurofilament-related abnormalities. mdpi.comricoh.com
In Vitro and Ex Vivo Systems for Cellular and Molecular Studies
In vitro and ex vivo models are indispensable for dissecting the cellular and molecular biology of this compound under controlled conditions. These systems allow for detailed investigation of NF-H's role in neuronal architecture and function.
Neuronal Cell Culture Systems
Neuronal cell cultures offer a simplified and accessible environment to study the intricacies of NF-H. nih.govmdpi.com Primary neuronal cultures, derived directly from nervous system tissue, are a preferred model as they consist of postmitotic, differentiated nerve cells. nih.gov Commonly used primary cultures for live-cell imaging of neurofilament transport include autonomic motor neurons from superior cervical ganglia (SCG), sensory neurons from dorsal root ganglia (DRG), and cortical neurons from the cerebral cortex. nih.gov
Cortical neurons, which are notoriously difficult to culture at low densities, can be maintained using a glial sandwich technique. nih.gov This method, however, is not ideal for live-cell imaging of axonal transport due to the axons growing on top of the glia, leading to a lack of flatness and increased background fluorescence. nih.gov
Studies have also utilized cell lines, such as the SN4741 cell line, to investigate the role of various factors on neuronal maturation and integrity, where organized neurofilament distribution, including NF-H, serves as a key indicator. mdpi.com These culture systems have been instrumental in demonstrating that while neurofilament proteins are conveyed through slow axonal transport over long periods (0.3–3 mm/day), live-cell imaging reveals their movement in rapid, intermittent bursts (1–3 μm/s). nih.gov
| Culture System | Source | Key Application in NF-H Research | Reference |
|---|---|---|---|
| Primary Autonomic Motor Neurons | Superior Cervical Ganglia (SCG) | Live-cell imaging of neurofilament transport | nih.gov |
| Primary Sensory Neurons | Dorsal Root Ganglia (DRG) | Live-cell imaging of neurofilament transport | nih.gov |
| Primary Cortical Neurons | Cerebral Cortex | Live-cell imaging of neurofilament transport (often with glial sandwich technique) | nih.gov |
| SN4741 Cell Line | Embryonic Stem Cells | Studying neuronal maturation and structural integrity via neurofilament organization | mdpi.com |
Organotypic Slice Cultures
Organotypic slice cultures of the brain or spinal cord provide a three-dimensional ex vivo model that preserves the complex cellular architecture of the central nervous system (CNS). researchgate.netamanote.com These cultures contain all the resident cell types of the CNS, offering a more physiologically relevant environment compared to dissociated cell cultures. researchgate.netnih.gov
This methodology has proven valuable for modeling neurodegenerative proteinopathies and investigating the underlying disease mechanisms. researchgate.net In the context of NF-H research, organotypic brain slice cultures serve as a platform to study neuroinflammation and neuronal damage. For instance, levels of neurofilament heavy chain can be measured in the culture supernatant as a biomarker of neuroaxonal injury. nih.gov These cultures can be maintained for extended periods, allowing for the study of processes that occur over days to weeks. nih.gov
Advanced Imaging Techniques
Advanced imaging techniques have been pivotal in visualizing the structure and dynamic behavior of this compound at unprecedented resolutions. amanote.comosu.edu
Electron Microscopy for Structural Analysis
Electron microscopy was fundamental in the initial characterization of neurofilaments, revealing them as 10-nm diameter filaments within neurons. nih.gov This powerful technique allows for the direct visualization of the ultrastructure of the neuronal cytoskeleton. nih.gov Electron micrographs have shown that neurofilaments are abundant in axons, where they appear as fibers with fine, wispy protrusions. nih.govneuromics.com These protrusions, or "sidearms," are formed by the C-terminal domains of NF-M and NF-H and are thought to play a role in maintaining the spacing between adjacent filaments. researchgate.net Immunoelectron microscopy, which combines electron microscopy with antibody labeling, has been used to study the incorporation of NF-H subunits into the existing neurofilament network, revealing a lateral insertion pattern. rupress.orgnih.gov
Live-Cell Imaging of Axonal Transport
Live-cell imaging has revolutionized the study of neurofilament dynamics within living neurons. nih.gov By tagging neurofilament proteins, such as NF-M or NF-H, with fluorescent proteins like Green Fluorescent Protein (GFP), researchers can directly observe their movement along axons in real-time. osu.edujneurosci.org
| Finding | Description | Reference |
|---|---|---|
| Movement Pattern | Rapid, intermittent, and bidirectional (anterograde and retrograde) | osu.edujneurosci.org |
| Transport Machinery | Propelled by motor proteins along microtubule tracks | nih.goveneuro.org |
| Average Rate of Movement (during bursts) | Approximately 1–3 μm/s | nih.gov |
| Explanation for Slow Axonal Transport | Rapid movements are interrupted by long pauses, resulting in a slow overall net movement. | osu.edu |
Atomic Force Microscopy
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the surface of biological structures, including individual protein filaments, under physiological conditions. nih.govspringernature.com In the study of this compound, AFM has been instrumental in understanding the biophysical properties of the neurofilament sidearms. nih.gov
AFM studies have revealed a region around native neurofilaments from which other proteins are excluded. This "zone of exclusion" is attributed to the entropic repulsion generated by the highly charged and unstructured C-terminal tail domains of NF-M and NF-H. nih.gov The size of this repulsive brush is influenced by factors such as the ionic strength of the solution, the composition of the filament, and its phosphorylation state. nih.gov By grafting purified NF-H tail domains onto a substrate, researchers can directly measure the thickness and conformational changes of this brush under different conditions. nih.gov These experiments provide direct evidence for the role of NF-H in maintaining inter-filament spacing, which is crucial for determining axon caliber. nih.gov
Omics Approaches in this compound Research
Modern high-throughput "omics" technologies have revolutionized the study of this compound (NF-H), providing comprehensive insights into its roles in both normal neuronal function and pathological states. These methodologies allow for the large-scale analysis of genes (transcriptomics) and proteins (proteomics), including their post-translational modifications (phosphoproteomics), offering a systems-level view of the molecular processes involving NF-H.
Proteomics and Phosphoproteomics
Proteomics involves the large-scale study of proteins, their structures, and their functions. In NF-H research, proteomic approaches are crucial for understanding its interactions with other cytoskeletal components and its involvement in neurodegenerative diseases. A key area within proteomics is phosphoproteomics, which focuses specifically on identifying and quantifying protein phosphorylation. This is particularly relevant for NF-H, as its extensive C-terminal tail domain contains numerous phosphorylation sites that are critical for regulating axonal caliber and neuronal function.
Aberrant hyperphosphorylation of neuronal cytoskeletal proteins is a pathological hallmark of several neurodegenerative disorders, including Alzheimer's disease (AD). Quantitative phosphoproteomic methodologies, such as those using isobaric tags for relative and absolute quantitation (iTRAQ), have been employed to characterize the phosphorylation status of NF-H in diseased brains compared to healthy controls.
Detailed research findings from such studies have provided direct evidence that NF-H is hyperphosphorylated in the Alzheimer's disease brain. nih.gov These analyses have successfully identified specific phosphorylation sites that show a significantly greater abundance of phosphorylation in AD. For instance, a comprehensive iTRAQ analysis identified ten hyperphosphorylated Lys-Ser-Pro (KSP) repeats within the C-terminal tail domain of NF-H in AD brain tissue when compared with control samples. nih.gov This aberrant phosphorylation is thought to be mediated by both proline-directed and non-proline-directed protein kinases, suggesting a complex dysregulation of kinase activity in AD pathogenesis. nih.gov
Table 1: Hyperphosphorylated Sites in this compound in Alzheimer's Disease
| Analytical Approach | Finding | Pathological Context | Implication |
|---|
Transcriptomics and Gene Expression Profiling
Transcriptomics is the study of the complete set of RNA transcripts produced by an organism under specific conditions. Gene expression profiling, a key application of transcriptomics, allows for the measurement of the activity of thousands of genes at once to create a global picture of cellular function. Techniques like RNA sequencing (RNA-seq) and microarrays are used to compare the transcriptomes of healthy and diseased tissues, identifying genes that are differentially expressed and may be involved in the disease process.
In the context of NF-H, transcriptomic studies investigate the expression levels of its encoding gene, NEFH. By analyzing brain tissue from patients with neurodegenerative diseases and comparing it to control subjects, researchers can identify dysregulation in NEFH expression that may contribute to pathology.
Table 2: Differential Expression of the NEFH Gene in Alzheimer's Disease
| Analytical Approach | Gene | Finding | Pathological Context | Statistical Significance |
|---|
Therapeutic Strategies Targeting Neurofilament Protein H Pathways Mechanistic and Pre Clinical Focus
Modulating Neurofilament Protein H Post-Translational Modifications
The function, assembly, and stability of NF-H are intricately regulated by a variety of post-translational modifications (PTMs), with phosphorylation and O-GlcNAcylation being among the most significant. Aberrant PTMs are linked to NF-H dysfunction and pathology, making their modulation a key therapeutic avenue.
Phosphorylation: NF-H is one of the most heavily phosphorylated proteins in the central nervous system, particularly within its long C-terminal tail domain, which contains multiple KSP (lysine-serine-proline) repeats. nih.gov This extensive phosphorylation is crucial for maintaining the spacing between neurofilaments and ensuring proper axonal caliber. maayanlab.cloud The phosphorylation state is dynamically regulated by kinases (e.g., GSK3β) and phosphatases. maayanlab.cloud Hyperphosphorylation has been linked to pathological protein aggregation in neurodegenerative disorders. maayanlab.cloud Conversely, dephosphorylation can render NF-H more susceptible to degradation by proteases like calpain. Therapeutic strategies in pre-clinical models have therefore focused on targeting the enzymes that control NF-H phosphorylation. For instance, the use of kinase inhibitors is being explored to prevent aberrant hyperphosphorylation that may contribute to neurofilament aggregation and axonal blockage.
O-GlcNAcylation: Another critical PTM is the attachment of O-linked β-N-acetylglucosamine (O-GlcNAc), a process that often has a reciprocal relationship with phosphorylation. johnshopkins.edu O-GlcNAcylation of neurofilament light chain (NF-L) has been shown to be fundamental for proper protein-protein interactions and filament assembly. researchgate.net Altered O-GlcNAcylation of NF-L mutants has been implicated in their aberrant assembly. researchgate.net While research has focused more on NF-L, the principle extends to the entire neurofilament network, including NF-H. Pre-clinical approaches involve modulating the enzymes responsible for O-GlcNAc cycling: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). The aim is to restore normal glycosylation patterns on neurofilament subunits to promote correct assembly and function.
| Therapeutic Target | Pre-clinical Approach | Rationale / Mechanism | Model System | Key Findings |
| Protein Kinases (e.g., GSK3β) | Kinase Inhibitors | Reduce aberrant hyperphosphorylation of NF-H KSP repeats to prevent aggregation and maintain proper filament spacing. | Cell culture, Animal models of neurodegeneration | Reduced NF-H phosphorylation, potential for decreased aggregation. maayanlab.cloud |
| Protein Phosphatases | Phosphatase Activators | Promote dephosphorylation to facilitate normal turnover and degradation of NF-H. | In vitro studies | Increased dephosphorylation, enhanced susceptibility to calpain-mediated clearance. |
| O-GlcNAc Transferase (OGT) / O-GlcNAcase (OGA) | OGT/OGA inhibitors or activators | Modulate O-GlcNAcylation levels to ensure proper neurofilament assembly and protein-protein interactions. | Cell culture models with NF-L mutations | Correction of O-GlcNAcylation on NF-L rescued assembly defects. researchgate.net |
Regulating this compound Expression and Stoichiometry
The precise amount of NF-H and its ratio relative to the other neurofilament subunits, NF-M and NF-L, are critical for forming a stable and functional axonal cytoskeleton. Dysregulation of NF-H expression or stoichiometry can lead to severe neuronal pathology.
Overexpression of NF-H has been shown to be detrimental in pre-clinical models. Studies using adenoviral vectors with tetracycline-regulated promoters to control NF-H synthesis demonstrated that high levels of expression lead to pathological changes in filament organization and disrupt normal cell function and motility. nih.gov Specifically, increasing NF-H expression can selectively slow the axonal transport of neurofilaments, leading to their accumulation in the neuron's cell body (perikaryon) and causing swellings in the proximal axon. nih.govnih.gov This suggests that therapeutic strategies aimed at down-regulating excessive NF-H expression could be beneficial.
Furthermore, the stoichiometry of the neurofilament triplet (NF-L:NF-M:NF-H) is crucial. In healthy human neurons, this ratio is estimated to be approximately 7:3:2. nih.gov Research in models of amyotrophic lateral sclerosis (ALS) has revealed an "adaptive" stoichiometry, where the ratio shifts dramatically to favor the smaller, metabolically "cheaper" NF-L subunit (e.g., 24:2.4:1.6). nih.govresearchgate.net This adaptation is thought to be an energy-saving mechanism for stressed motor neurons. nih.gov While this shift may be compensatory, it highlights the importance of maintaining a balanced expression of all three subunits. Therapeutic approaches could therefore focus on modulating transcription factors or signaling pathways, such as the NF-κB pathway which is known to regulate the expression of various proteins involved in inflammation and cell survival, to restore a more physiological neurofilament subunit ratio. nih.govmdpi.com
| Regulatory Aspect | Pre-clinical Approach | Rationale / Mechanism | Model System | Key Findings |
| NF-H Expression Level | Tetracycline-inducible expression systems | To precisely control the level of NF-H synthesis for studying the effects of overexpression. | Cell culture, Transgenic mice | Overexpression disrupts filament organization, slows axonal transport, and causes perikaryal accumulations. nih.govnih.govnih.gov |
| NF Subunit Stoichiometry | Analysis of protein ratios | To understand how the relative abundance of NF-L, NF-M, and NF-H changes in disease states. | ALS patient samples, Computational models | An "adaptive" shift towards higher NF-L and lower NF-H/NF-M ratios was observed in ALS, potentially as an energy-saving measure. nih.govresearchgate.net |
| Transcriptional Regulation | Targeting transcription factors (e.g., NF-κB) | To modulate the gene expression of NEFH and other neurofilament genes to maintain proper stoichiometry. | In vitro studies of NF-κB signaling | NF-κB is a known regulator of gene expression; its specific role in controlling NEFH is an area of investigation. nih.gov |
Preventing this compound Aggregation and Accumulation
A common pathological hallmark in several neurodegenerative diseases is the accumulation of neurofilaments into insoluble aggregates within neurons. These aggregates can impair axonal transport and contribute to neuronal dysfunction and death. Preventing the formation of these aggregates is a primary therapeutic goal.
The aggregation process can be triggered by mutations in neurofilament genes or by factors that disrupt protein homeostasis (proteostasis), such as oxidative stress or impaired protein degradation pathways. A key strategy to combat this is to enhance the cell's natural defense mechanisms against misfolded proteins, primarily through the action of molecular chaperones. nih.gov
Molecular chaperones, such as heat-shock proteins (e.g., Hsp70, Hsp40), are part of the cell's quality control system. nih.gov They recognize and bind to misfolded or aggregation-prone proteins, preventing them from clumping together. rug.nl Chaperones can either attempt to refold the protein into its correct conformation or target it for degradation if it is beyond repair. nih.gov Pre-clinical research has shown that enhancing the expression or activity of specific chaperones can suppress the toxicity of protein aggregates. nih.gov While much of this work has focused on other disease-related proteins like huntingtin, the principles are applicable to NF-H. The strategy involves identifying small molecules that can induce the expression of these protective chaperones, thereby bolstering the cell's ability to prevent or clear NF-H aggregates.
| Therapeutic Strategy | Pre-clinical Approach | Rationale / Mechanism | Model System | Key Findings |
| Enhancing Molecular Chaperone Activity | Induction of Heat-Shock Proteins (HSPs) | Upregulate chaperones like Hsp70 and Hsp40 to bind to misfolded NF-H, preventing its aggregation and promoting refolding or degradation. | Cell culture models of protein aggregation | Overexpression of Hsp70/Hsp40 can prevent the assembly of disease-causing proteins into toxic aggregates. nih.gov |
| Small Molecule Inhibitors of Aggregation | Screening for compounds that interfere with NF-H aggregation | Identify molecules that directly bind to NF-H and stabilize its non-aggregated form or block the protein-protein interactions that lead to aggregation. | In vitro aggregation assays, Cell culture | (Hypothetical) Identification of lead compounds that reduce NF-H aggregate formation. |
Enhancing this compound Transport and Degradation
The health of an axon depends on the continuous movement and turnover of its structural components. NF-H, as part of the neurofilament polymer, is actively transported along the axon and must be efficiently cleared when damaged or no longer needed. Impairments in either transport or degradation can lead to pathological accumulations.
Degradation: The cell employs several pathways to degrade neurofilaments, including the calpain and autophagy-lysosome systems.
Calpains: These are calcium-activated proteases that can cleave neurofilament proteins. springernature.com In conditions like traumatic brain injury, excessive calpain activation leads to the breakdown of the cytoskeleton. Pre-clinical studies have shown that administering calpain inhibitors can significantly reduce the loss of NF-H (also referred to as neurofilament 200) and preserve neuronal structure after injury. nih.gov For instance, Calpain Inhibitor 2 was shown to abolish NF-68 loss and significantly reduce NF-200 loss in a rat model of TBI. nih.gov Similarly, the calpain inhibitor calpeptin (B1683957) has shown neuroprotective effects in a rat model of Parkinson's disease. mdpi.com
Autophagy: This is a major cellular recycling pathway responsible for clearing large protein aggregates and organelles. It has been identified as a key pathway for the degradation of all neurofilament subunits. tandfonline.comnih.gov In pre-clinical cell models, blocking autophagy with inhibitors like 3-methyladenine (B1666300) (3-MA) leads to a significant increase in NF-H levels. tandfonline.comnih.govnih.govresearchgate.net Conversely, activating autophagy with drugs like rapamycin (B549165) enhances the degradation of NF-H. tandfonline.comnih.govnih.gov This indicates that therapeutic enhancement of autophagic flux could be a powerful strategy to clear accumulated or misfolded NF-H.
| Process | Therapeutic Target | Pre-clinical Approach | Model System | Key Findings |
| Transport | Microtubule Dynamics | HDAC6 inhibitors | In vitro neuron cultures | HDAC6 inhibition enhances mitochondrial transport along axons, a mechanism that could potentially apply to neurofilaments. mdpi.com |
| Degradation | Calpain Proteases | Calpain inhibitors (e.g., Calpeptin, Calpain Inhibitor 2) | Rat models of TBI and Parkinson's disease | Inhibition of calpains reduced NF-H degradation and neuronal loss, preserving cytoskeletal structure. nih.govmdpi.com |
| Degradation | Autophagy Pathway | Autophagy activators (e.g., Rapamycin) | Neuroblastoma (N2a) cells | Rapamycin treatment significantly increased the degradation and reduced the levels of all three neurofilament proteins. tandfonline.comnih.govnih.gov |
| Degradation | Autophagy Pathway | Autophagy inhibitors (e.g., 3-MA) | Neuroblastoma (N2a) cells, Mouse brain | Blocking autophagy led to a substantial accumulation of NF-H, confirming the pathway's role in its clearance. tandfonline.comnih.govnih.govresearchgate.net |
Gene-Targeted Approaches in Pre-clinical Models
For neurodegenerative diseases with a known genetic basis, particularly those involving mutations in the NEFH gene, gene-targeted therapies offer a highly specific and potentially powerful therapeutic approach. genecards.org These strategies aim to correct the defect at the level of the gene or its RNA transcript.
Antisense Oligonucleotides (ASOs): ASOs are short, synthetic strands of nucleic acids designed to bind to a specific messenger RNA (mRNA) sequence. nih.gov This binding can be engineered to achieve different outcomes. In the context of a toxic gain-of-function mutation in NEFH, an ASO could be designed to target the mutant NEFH mRNA for degradation by the enzyme RNase H, thereby preventing the synthesis of the harmful protein. scienceopen.com This approach has shown significant promise in pre-clinical and clinical studies for other neurodegenerative diseases, such as SOD1-linked ALS and Huntington's disease. nih.gov
RNA interference (siRNA): Similar to ASOs, small interfering RNAs (siRNAs) can be used to silence gene expression. They engage the cell's natural RNA interference machinery to seek out and degrade a target mRNA. An siRNA designed against mutant NEFH mRNA could effectively reduce the production of the pathogenic protein.
These gene-silencing approaches are particularly relevant for diseases like Charcot-Marie-Tooth disease type 2CC, which is caused by mutations in the NEFH gene. wikipedia.org Pre-clinical development would involve testing these ASOs or siRNAs in cell culture models expressing the mutant protein and in transgenic animal models of the disease to confirm target engagement, reduction of the mutant protein, and alleviation of pathological and functional deficits.
| Gene-Targeted Approach | Mechanism of Action | Target | Pre-clinical Model | Potential Outcome |
| Antisense Oligonucleotides (ASOs) | Bind to target mRNA, leading to its degradation by RNase H or modulation of splicing. scienceopen.com | Mutant NEFH mRNA | Cell culture expressing mutant NF-H; Transgenic animal models of NEFH-related disease. | Reduction in the synthesis of toxic, aggregation-prone NF-H protein; amelioration of neuronal dysfunction. nih.gov |
| Small interfering RNA (siRNA) | Utilizes the cellular RNAi machinery to specifically cleave and degrade target mRNA. | Mutant NEFH mRNA | Cell culture expressing mutant NF-H; Transgenic animal models of NEFH-related disease. | Selective silencing of the mutant NEFH gene, leading to decreased levels of the pathogenic protein. |
Future Directions and Research Gaps in Neurofilament Protein H Studies
Elucidating the Full Spectrum of Physiological Functions of Neurofilament Protein H
While the structural role of NF-H is well-established, the full spectrum of its physiological functions remains to be elucidated. For instance, some research suggests a role for NF-H in modulating ion-channel function in large myelinated axons. nih.gov Further investigation is needed to explore the potential involvement of NF-H in other cellular processes within the neuron, such as organelle transport and synaptic function. A deeper understanding of these non-canonical roles could provide new insights into neuronal physiology and pathology.
Key Research Findings on the Physiological Functions of this compound
| Function | Description | Supporting Evidence |
| Axonal Structural Support | Forms part of the neurofilament triplet that provides mechanical stability to the axon. | A core component of the neuronal cytoskeleton. wikipedia.org |
| Regulation of Axon Diameter | Contributes to the radial growth of large myelinated axons, which is essential for rapid nerve impulse propagation. | Deletion of other neurofilament subunits severely inhibits axonal radial growth. nih.govsysy.com |
| Cytoskeletal Cross-bridging | The long C-terminal tail of NF-H is believed to form cross-links with other cytoskeletal components, maintaining the spacing of neurofilaments. | The tail domain protrudes laterally from the filament backbone. nih.gov |
| Modulation of Ion Channel Function | May have a specific role in influencing the function of ion channels in large myelinated axons. | NF-H knockout mice showed a significant decrease in outward rectification compared to wild-type controls. nih.gov |
Comprehensive Understanding of this compound Turnover Kinetics
This compound, as part of the larger neurofilament network, exhibits remarkably slow turnover kinetics. nih.gov These proteins are synthesized in the cell body, assembled into polymers, and then transported along the axon in the slow component of axonal transport. wikipedia.orgnih.gov Once incorporated into the axonal cytoskeleton, neurofilaments are highly stable, with long half-lives. frontiersin.org
The precise mechanisms governing the turnover of NF-H are not fully understood. It is believed that degradation can occur all along the axon and is regulated by factors such as neurofilament density and phosphorylation status. nih.gov However, a more comprehensive understanding of the specific proteases and pathways involved in NF-H degradation is needed. Furthermore, it is important to determine if the turnover kinetics of NF-H differ significantly from those of NF-L and NF-M and how these kinetics are altered in disease states. A detailed kinetic profile of NF-H in both health and disease would be invaluable for interpreting its role as a biomarker and for developing therapeutic strategies.
Reported Half-lives of Neurofilament Proteins
| Neurofilament Subunit | Estimated Half-life | Context |
| Neurofilament Proteins (general) | 55 days | In axons. frontiersin.org |
| Neurofilament Proteins (general) | 64-72 days | At synapses. frontiersin.org |
Identification of Novel Post-Translational Modifications and Their Functional Roles
This compound is subject to extensive post-translational modifications (PTMs), with phosphorylation being the most well-characterized. nih.gov The long carboxy-terminal tail of NF-H contains multiple lysine-serine-proline (KSP) repeat sequences that are heavily phosphorylated in mature axons. nih.gov This extensive phosphorylation increases the negative charge of the tail domain, causing it to extend radially from the filament core and interact with other cytoskeletal elements. nih.gov The phosphorylation state of NF-H is dynamically regulated by a balance between kinases and phosphatases and plays a critical role in modulating neurofilament assembly, transport, and function. nih.gov
While phosphorylation is a key PTM of NF-H, other modifications such as glycosylation, ubiquitination, nitration, and oxidation have also been reported for neurofilaments in general. nih.govresearchgate.net However, the specific sites and functional consequences of these PTMs on NF-H are less well understood. Future research should focus on identifying novel PTMs of NF-H and elucidating their roles in regulating its function in both normal and pathological conditions. This could reveal new mechanisms of neurofilament regulation and potential therapeutic targets.
Key Post-Translational Modifications of this compound
| Modification | Location | Functional Role |
| Phosphorylation | C-terminal tail domain (KSP repeats) | Regulates neurofilament assembly, slows axonal transport, and influences interactions with other cytoskeletal components. nih.gov |
| O-linked Glycosylation | C-terminal tail domain | May play a role in modulating protein-protein interactions and protein stability. nih.gov |
Advanced Modeling of this compound Dynamics in Health and Disease
Developing advanced computational models of this compound dynamics is a crucial next step in understanding its role in neuronal health and disease. Such models could simulate the complex interplay of factors that govern NF-H behavior, including its synthesis, assembly with other neurofilament subunits, axonal transport, post-translational modifications, and degradation. By integrating experimental data on these processes, these models could provide a powerful tool for testing hypotheses and making predictions about how alterations in NF-H dynamics contribute to neurodegeneration.
For example, models could be developed to explore how mutations in the NF-H gene affect its assembly and transport, or how dysregulation of kinases and phosphatases leads to abnormal phosphorylation and aggregation of NF-H. These models could also be used to simulate the release of NF-H into the cerebrospinal fluid and blood following axonal injury, which could help to refine its use as a clinical biomarker. Ultimately, advanced modeling of NF-H dynamics could provide a more integrated and quantitative understanding of its function and dysfunction in the nervous system.
Development of Targeted Pre-clinical Interventions based on this compound Mechanisms
A deeper understanding of the mechanisms involving this compound in disease pathogenesis is paving the way for the development of targeted pre-clinical interventions. One potential therapeutic strategy is to modulate the phosphorylation state of NF-H. For instance, in conditions where hyperphosphorylation of NF-H is implicated in its abnormal aggregation, the use of kinase inhibitors could be explored to reduce this pathological modification. researchgate.net Conversely, in diseases where a loss of NF-H phosphorylation might compromise axonal stability, strategies to enhance its phosphorylation could be beneficial.
Another avenue for pre-clinical intervention is the regulation of NF-H expression. Overexpression of NF-H has been shown to slow neurofilament transport and lead to the formation of aggregates in the cell body. nih.gov Therefore, therapeutic approaches aimed at normalizing NF-H levels, for example, through gene silencing technologies, could be beneficial in certain neurodegenerative disorders. The development and testing of such targeted interventions in animal models of neurological disease will be a critical step in translating our basic understanding of NF-H biology into novel therapies.
Investigating the Role of this compound in Other Neurological Conditions
Elevated levels of phosphorylated this compound (pNfH) have been widely studied as a biomarker of axonal damage in a variety of neurological diseases. nih.gov While its role in conditions such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis is well-documented, there is a growing body of evidence implicating pNfH in a broader range of neurological conditions. nih.govyoutube.com
For example, increased levels of pNfH in the cerebrospinal fluid and blood have been observed following traumatic brain injury (TBI) and spinal cord injury (SCI), where they correlate with the severity of the injury. frontiersin.org Furthermore, elevated pNfH has been reported in patients with neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, as well as in chemotherapy-induced cognitive impairment. nih.govmdpi.com Investigating the role and biomarker potential of pNfH in these and other less-studied neurological conditions will be an important area for future research. This could lead to the development of new diagnostic and prognostic tools and provide further insights into the common mechanisms of axonal damage across different diseases.
This compound as a Biomarker in Various Neurological Conditions
| Neurological Condition | Fluid | Observation |
| Amyotrophic Lateral Sclerosis (ALS) | Cerebrospinal Fluid (CSF), Blood | Significantly elevated levels of pNfH are a hallmark of the disease and correlate with disease progression. nih.govyoutube.com |
| Multiple Sclerosis (MS) | CSF, Blood | Increased pNfH levels are associated with disease activity and neuroaxonal damage. mdpi.com |
| Traumatic Brain Injury (TBI) | Blood | Serum pNfH levels are elevated following injury and correlate with injury severity. frontiersin.org |
| Spinal Cord Injury (SCI) | Blood | Serum pNfH levels show a significant increase after injury. frontiersin.org |
| Alzheimer's Disease | CSF | pNfH levels can be elevated, reflecting axonal damage. mdpi.com |
| Parkinson's Disease | CSF, Blood | Some studies report elevated pNfH levels. mdpi.com |
| Chemotherapy-Induced Cognitive Impairment | Blood | pNfH may serve as a predictive marker for cognitive impairment. nih.gov |
Q & A
Q. What methodological considerations are critical when quantifying NF-H in biological fluids like CSF or serum?
Quantifying NF-H requires rigorous validation of assays such as ELISA or electrochemiluminescence. Key steps include:
- Sample preparation : Centrifuge CSF/serum at 2,000–3,000 × g to remove cellular debris, which can interfere with measurements .
- Assay specificity : Use antibodies validated against recombinant NF-H (e.g., clone 2N19 ZooMAb®) with cross-reactivity tests for neurofilament isoforms (NF-L, NF-M) .
- Standardization : Include internal controls (e.g., spiked recombinant NF-H) to account for inter-assay variability .
Q. How does NF-H differ from other neurofilament subunits (NF-L, NF-M) as a biomarker for axonal injury?
NF-H’s high molecular weight (200 kDa) and extensive phosphorylation make it more stable in extracellular fluids post-injury compared to NF-L. However, its lower abundance in CSF requires high-sensitivity assays. NF-H correlates strongly with traumatic axonal injury severity in TBI models, while NF-L is more predictive in chronic neurodegeneration (e.g., ALS) .
Q. What are the optimal timepoints for measuring NF-H levels after acute neuronal damage?
In TBI, NF-H peaks in CSF 24–72 hours post-injury due to delayed axonal disintegration. For serum, longitudinal sampling (e.g., days 1, 3, 7) is recommended, as systemic clearance rates vary . In neurodegenerative models, baseline and 3-month intervals are typical to track progression .
Advanced Research Questions
Q. How can conflicting findings on NF-H’s diagnostic utility across studies be resolved?
Discrepancies often arise from:
- Heterogeneous cohorts : Stratify patients by injury severity (e.g., Glasgow Coma Scale for TBI) or disease stage (e.g., early vs. late ALS) .
- Preanalytical variables : Standardize CSF collection protocols (e.g., lumbar puncture timing, tube types) to minimize protein degradation .
- Multiplex approaches : Combine NF-H with phosphorylated tau or GFAP to improve specificity for TBI vs. Alzheimer’s pathology .
Q. What experimental designs are effective for investigating NF-H’s role in synaptic dysfunction?
- In vitro models : Use iPSC-derived neurons with CRISPR-mediated NF-H knockdown to assess synaptic vesicle trafficking deficits .
- In vivo models : Employ transgenic mice overexpressing human NF-H with hyperphosphorylation mutations (e.g., Ser774/Ser776) to mimic ALS pathology .
- Functional assays : Pair NF-H immunohistochemistry with electrophysiology (e.g., patch-clamp) to quantify synaptic transmission deficits .
Q. How can NF-H’s phosphorylation state be leveraged to study neurodegenerative mechanisms?
Phospho-specific antibodies (e.g., anti-pNF-H Ser774) enable precise tracking of post-translational modifications:
Q. What strategies validate NF-H as a surrogate endpoint in clinical trials for neuroprotection?
- Correlation with imaging : Link serum NF-H levels to MRI-based diffusion tensor imaging (DTI) metrics (e.g., fractional anisotropy) in TBI cohorts .
- Dose-response studies : Administer neuroprotective agents (e.g., riluzole in ALS) and measure NF-H reduction alongside functional outcomes (e.g., ALSFRS-R score) .
Methodological Resources
- Antibody validation : Use recombinant NF-H (e.g., ab224840) for Western blotting and spike-in controls in ELISA .
- Data normalization : Express CSF NF-H as ratios to total protein or albumin to correct for blood-brain barrier leakage .
- Ethical compliance : Follow NIH guidelines for preclinical reporting, including randomization, blinding, and power analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
